B-Raf IN 11
Description
Properties
IUPAC Name |
N-[3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrF2N3O3S/c1-2-5-27(25,26)23-13-4-3-12(19)14(15(13)20)16(24)11-8-22-17-10(11)6-9(18)7-21-17/h3-4,6-8,23H,2,5H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFGCDQPUZGXMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrF2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30475207 | |
| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918504-27-5 | |
| Record name | N-[3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918504-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | EC 806-749-7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918504275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30475207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of B-Raf Inhibitors
A Note to the Researcher: Information regarding a specific molecule designated "B-Raf IN 11" is not available in the public domain. The following guide provides a comprehensive overview of the mechanism of action for well-characterized B-Raf inhibitors, which is presumed to be the intended topic of interest. This guide is structured to meet the requirements of researchers, scientists, and drug development professionals by providing detailed insights into the molecular interactions, signaling pathways, and experimental methodologies relevant to B-Raf inhibition.
Introduction
B-Raf, a serine/threonine-specific protein kinase, is a critical component of the RAS/MAPK signaling pathway, which governs essential cellular processes such as growth, proliferation, differentiation, and survival.[1][2][3] The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, in a significant percentage of melanomas and other cancers, has established it as a key therapeutic target.[4][5][6] B-Raf inhibitors are a class of targeted therapies designed to specifically block the activity of these mutant B-Raf proteins.[5]
Core Mechanism of Action: Targeting the Activated Kinase
The primary mechanism of action for most clinically approved B-Raf inhibitors involves binding to the ATP-binding site of the constitutively active mutant B-Raf protein.[5] This competitive inhibition prevents the phosphorylation of its downstream targets, MEK1 and MEK2, thereby abrogating the aberrant signaling cascade that drives uncontrolled cancer cell proliferation.[5][7]
B-Raf inhibitors are broadly classified based on the conformation of the kinase domain they stabilize upon binding. This classification is crucial as it influences their selectivity and potential for paradoxical activation of the MAPK pathway in wild-type B-Raf cells. The key structural elements that define the kinase conformation are the αC-helix and the DFG motif. Inhibitors are categorized as:
-
Type I: Bind to the active conformation (αC-helix-in/DFG-in).
-
Type II: Bind to the inactive conformation (αC-helix-in/DFG-out).
-
Type I½: Bind to an inactive conformation (αC-helix-out/DFG-in).[8]
First-generation inhibitors like vemurafenib and dabrafenib are Type I½ inhibitors.[8] While highly effective against monomeric mutant B-Raf, they can promote the dimerization of wild-type B-Raf, leading to paradoxical MAPK pathway activation and associated toxicities.[9]
Signaling Pathway Perturbation
The binding of a B-Raf inhibitor to its target initiates a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis in cancer cells harboring the sensitizing mutation.
Quantitative Data on B-Raf Inhibition
The potency and selectivity of B-Raf inhibitors are determined through various biochemical and cellular assays. The following tables summarize representative quantitative data for a well-characterized B-Raf inhibitor, PLX4720, a precursor to vemurafenib.
Table 1: Biochemical Potency of PLX4720
| Kinase Target | IC₅₀ (nM) |
| B-RafV600E | 13 |
| Wild-type B-Raf | 130 |
Data sourced from a study on the discovery of PLX4720.[10]
Table 2: Cellular Activity of PLX4720
| Cell Line | B-Raf Status | IC₅₀ (µM) for Inhibition of ERK Phosphorylation |
| Malme-3M | V600E | 0.03 |
| Colo205 | V600E | 0.02 |
| A375 | V600E | 0.04 |
| SK-MEL-2 | Wild-type | >10 |
| Capan-2 | Wild-type | >10 |
Data sourced from a study on the discovery of PLX4720.[10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings in drug discovery. Below are outlines of key experimental protocols used to characterize B-Raf inhibitors.
1. B-Raf Kinase Assay (Biochemical)
-
Objective: To determine the in vitro potency of an inhibitor against purified B-Raf kinase.
-
Principle: A common method is the Kinase-Glo® Luminescent Kinase Assay, which measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
-
General Protocol:
-
Recombinant B-Raf kinase (wild-type or mutant) is incubated with the inhibitor at various concentrations.[11]
-
A specific substrate (e.g., MEK1) and ATP are added to initiate the kinase reaction.[7][11]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The Kinase-Glo® reagent is added to terminate the reaction and generate a luminescent signal proportional to the remaining ATP.
-
Luminescence is measured using a luminometer.
-
IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
-
2. Western Blotting for ERK Phosphorylation (Cellular)
-
Objective: To assess the effect of the inhibitor on the downstream signaling of the MAPK pathway in cultured cells.
-
Principle: This immunoassay uses antibodies to detect the levels of phosphorylated ERK (p-ERK), a direct indicator of MEK activity, which is in turn regulated by B-Raf.
-
General Protocol:
-
Cancer cell lines with known B-Raf status are seeded and allowed to adhere.
-
Cells are treated with the inhibitor at various concentrations for a specified duration.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the Bradford assay to ensure equal loading.
-
Proteins are separated by size via SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for p-ERK. A separate blot or stripping and re-probing is done for total ERK as a loading control.
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
Band intensities are quantified to determine the relative levels of p-ERK.
-
Mechanisms of Resistance
A significant challenge in B-Raf inhibitor therapy is the development of acquired resistance. Several mechanisms have been identified, which often involve the reactivation of the MAPK pathway. These include:
-
Mutations in NRAS or KRAS: These upstream activators can bypass the need for B-Raf signaling.[12]
-
BRAF gene amplification or splice variants: These can lead to increased levels of the target protein or forms that dimerize and are less sensitive to inhibitors.[12]
-
Mutations in MEK1/2: Downstream mutations can reactivate the pathway.[12]
-
Activation of bypass signaling pathways: Upregulation of parallel pathways, such as the PI3K-AKT pathway, can sustain cell proliferation.[12]
-
Second-site mutations in BRAF: These can alter the drug-binding site.[13]
Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
Conclusion
The mechanism of action of B-Raf inhibitors is a well-established paradigm of targeted cancer therapy. By selectively inhibiting the constitutively active mutant B-Raf kinase, these drugs effectively shut down the oncogenic signaling that drives tumor growth. A thorough understanding of their molecular interactions, the signaling pathways they modulate, and the mechanisms by which resistance emerges is essential for the ongoing development of more durable and effective treatments for BRAF-mutant cancers.
References
- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. hopkinsmedicine.org [hopkinsmedicine.org]
- 4. Two Case Reports of Rare BRAF Mutations in Exon 11 and Exon 15 with Discussion of Potential Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pnas.org [pnas.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A secondary mutation in BRAF confers resistance to RAF inhibition in a BRAF V600E-mutant brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
B-Raf IN 11 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-Raf IN 11 is a potent and selective inhibitor of the B-Raf kinase, particularly the V600E mutant, which is a key driver in a significant portion of human cancers. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental methodologies for key assays are presented, along with a visualization of its place within the pivotal MAPK/ERK signaling pathway. This guide is intended to serve as a technical resource for researchers and professionals involved in the fields of oncology, signal transduction, and drug discovery.
Chemical Structure and Properties
This compound, with the chemical formula C₁₇H₁₄BrF₂N₃O₃S, is a small molecule inhibitor designed to target the ATP-binding site of the B-Raf kinase.[1] Its structure is key to its inhibitory activity.
Chemical Structure:

Figure 1: Chemical structure of this compound.
A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | N-(3-(5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide | |
| Molecular Formula | C₁₇H₁₄BrF₂N₃O₃S | [1] |
| Molecular Weight | 458.28 g/mol | [1] |
| CAS Number | 918504-27-5 | [1] |
| Appearance | Crystalline solid | |
| Solubility | DMSO: ≥ 33 mg/mL (≥ 72.00 mM) | |
| Ethanol: < 1 mg/mL (insoluble) | ||
| Water: < 1 mg/mL (insoluble) | ||
| SMILES | O=S(C(F)(F)C(F)(F)F)(NC1=C(C=C(F)C=C1F)C(C2=CNC3=C2C=C(Br)N=C3)=O)=O | |
| InChI Key | InChI=1S/... |
Biological Activity and Mechanism of Action
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway, which is involved in regulating cell division, differentiation, and secretion.[2] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and cancer.
This compound is a selective inhibitor of B-Raf, with a significantly higher potency for the mutated B-RafV600E form over the wild-type (WT) protein. This selectivity is crucial for targeted cancer therapy, as it minimizes effects on healthy cells. The primary mechanism of action for this compound is as an ATP-competitive inhibitor. It binds to the ATP-binding site of the B-Raf kinase domain, preventing the phosphorylation of its downstream target MEK and subsequently inhibiting the entire MAPK/ERK signaling cascade.
The inhibitory activity of this compound has been quantified through in vitro kinase assays, with the following IC₅₀ values:
| Target | IC₅₀ |
| B-RafV600E | 76 nM |
| B-RafWT | 238 nM |
Data from MedChemExpress product datasheet.[1]
The 3.1-fold selectivity for the V600E mutant highlights its potential as a targeted therapeutic agent.
Signaling Pathway
The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and cellular processes. The pathway is initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, leading to the activation of the small GTPase Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, or C-Raf). Raf, in turn, phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK1/2 can then translocate to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, ultimately leading to changes in gene expression that drive cell proliferation, survival, and differentiation. In cancers with the B-RafV600E mutation, B-Raf is constitutively active, leading to constant signaling through the pathway, independent of upstream signals. This compound acts by directly inhibiting this mutated B-Raf, thereby blocking the aberrant signaling.
References
B-Raf IN 11 target selectivity profile
An In-depth Technical Guide on the Target Selectivity Profile of B-Raf Inhibitors
Disclaimer: Publicly available information on a specific molecule designated "B-Raf IN 11" is not available at the time of this writing. Therefore, this guide will focus on a well-characterized and clinically relevant B-Raf inhibitor, Vemurafenib (PLX4032) , to provide a representative and detailed target selectivity profile as requested. The principles and methodologies described herein are broadly applicable to the characterization of other B-Raf inhibitors.
Core Target: B-Raf Kinase
B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK-signaling pathway, which regulates cell division, differentiation, and secretion.[1][2] Activating mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the B-Raf kinase and downstream signaling, promoting tumorigenesis in a variety of cancers, most notably melanoma.[1][3] Vemurafenib is a potent inhibitor of the oncogenic B-RafV600E kinase.[4][5]
Quantitative Selectivity Profile of Vemurafenib (PLX4032)
The following table summarizes the inhibitory activity of Vemurafenib against B-Raf and a panel of other kinases, providing a quantitative overview of its selectivity.
| Target Kinase | IC50 (nM) | Assay Type |
| B-RafV600E | 31 | Biochemical |
| Wild-type B-Raf | 100 | Biochemical |
| c-Raf-1 | 48 | Biochemical |
| ACK1 | <100 | Biochemical |
| KHS1 | <100 | Biochemical |
| SRMS | <100 | Biochemical |
Data compiled from publicly available research.[4][5] Note that potencies can vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor selectivity. Below are representative protocols for key experiments.
Biochemical Kinase Assay (Example)
This protocol describes a method to determine the in vitro potency of an inhibitor against a purified kinase.
-
Reagents and Materials:
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and kinase buffer.
-
Add the diluted inhibitor to the appropriate wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (e.g., 1 mM).[1]
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Assay for ERK Phosphorylation
This protocol assesses the ability of an inhibitor to block the B-Raf signaling pathway within a cellular context.
-
Reagents and Materials:
-
BRAFV600E mutant cancer cell line (e.g., A375 melanoma).
-
Cell culture medium and supplements.
-
Test inhibitor (Vemurafenib).
-
Lysis buffer.
-
Antibodies: primary antibodies against phosphorylated ERK (p-ERK) and total ERK, and a secondary antibody conjugated to a detectable marker (e.g., HRP).
-
Western blot equipment and reagents.
-
-
Procedure:
-
Seed the BRAFV600E mutant cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitor for a specified time (e.g., 2 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal and quantify the band intensities.
-
Normalize the p-ERK signal to the total ERK signal to determine the extent of pathway inhibition.
-
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes aid in understanding the inhibitor's mechanism and characterization.
Caption: The MAPK/ERK signaling pathway with the inhibitory action of Vemurafenib on B-Raf.
Caption: A generalized workflow for a biochemical kinase inhibition assay.
Off-Target Effects and Paradoxical Activation
While Vemurafenib is selective for B-RafV600E, it can have off-target effects. A significant phenomenon associated with Vemurafenib and other B-Raf inhibitors is "paradoxical activation" of the MAPK pathway in cells with wild-type B-Raf and an upstream activating mutation (e.g., in RAS).[7] In these cells, the inhibitor can promote the dimerization of Raf kinases, leading to the transactivation of c-Raf and subsequent downstream signaling, which can result in the development of secondary skin cancers like cutaneous squamous cell carcinomas.[8] This underscores the importance of characterizing the inhibitor's activity in various genetic contexts.
Conclusion
The target selectivity profile of a B-Raf inhibitor like Vemurafenib is a composite of its high-affinity binding to the primary target, B-RafV600E, and its lower-affinity interactions with a range of other kinases. A thorough understanding of this profile, obtained through rigorous biochemical and cellular assays, is essential for predicting both its therapeutic efficacy and its potential side effects. The paradoxical activation of the MAPK pathway in wild-type B-Raf cells is a critical aspect of the selectivity profile that has significant clinical implications.
References
- 1. Identification and Characterization of a B-Raf Kinase Alpha Helix Critical for the Activity of MEK Kinase in MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. New perspectives for targeting RAF kinase in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
B-Raf IN 11: A Technical Guide to its Binding Affinity for B-Raf V600E
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the inhibitor B-Raf IN 11 to the oncogenic B-Raf V600E mutant. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental processes to serve as a valuable resource for researchers in oncology and drug discovery.
Introduction
The B-Raf V600E mutation is a critical driver in a significant percentage of human cancers, most notably in melanoma. This specific mutation leads to the constitutive activation of the B-Raf kinase and hyperactivation of the downstream MEK-ERK signaling pathway, promoting uncontrolled cell proliferation and survival. Consequently, the development of selective inhibitors targeting B-Raf V600E is a primary focus of anti-cancer drug discovery. This compound (also known as ZINC72115182) has been identified as a selective inhibitor of B-Raf V600E.
Quantitative Binding Affinity Data
The inhibitory activity of this compound against B-Raf V600E and its wild-type counterpart has been characterized by determining its half-maximal inhibitory concentration (IC50). The available data indicates a preferential inhibition of the mutated kinase.
| Compound | Target | IC50 (nM) | Selectivity (WT/V600E) | Reference |
| This compound | B-Raf V600E | 76 | 3.1-fold | [1] |
| This compound | B-Raf WT | 238 | [1] |
Experimental Protocols
While the specific experimental protocol used by Yao H, et al. for determining the IC50 of this compound is not publicly available in full detail, a representative and widely used method for assessing B-Raf V600E kinase activity in vitro is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Representative In Vitro B-Raf V600E Kinase Assay Protocol (ADP-Glo™)
1. Reagents and Materials:
-
Active B-Raf V600E enzyme
-
Unactive MEK1 (substrate)
-
Kinase Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.4, 100 mM MgCl2, 0.5 mg/ml BSA)
-
Dithiothreitol (DTT)
-
ATP solution (10 mM)
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
384-well opaque plates
-
Plate reader capable of measuring luminescence
2. Assay Procedure:
-
Enzyme and Substrate Preparation: Thaw the active B-Raf V600E enzyme, MEK1 substrate, and Kinase Assay Buffer on ice. Prepare a working solution of Kinase Assay Buffer containing 250 µM DTT.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor solutions in the working Kinase Assay Buffer to the desired final concentrations.
-
Reaction Setup:
-
In a 384-well plate, add 3 µL of the diluted active B-Raf V600E enzyme.
-
For control wells, add 3 µL of Kinase Dilution Buffer instead of the enzyme.
-
Add 2 µL of the diluted this compound or control solution to the appropriate wells.
-
-
Initiation of Kinase Reaction:
-
Prepare a Substrate/ATP mix by combining the MEK1 substrate and ATP in the working Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to each well.
-
-
Incubation: Incubate the plate at ambient temperature for 40 minutes.
-
Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate for an additional 40 minutes at ambient temperature.
-
-
ADP to ATP Conversion and Signal Detection:
-
Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate for 30 minutes at ambient temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the activity of the B-Raf V600E kinase.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
B-Raf V600E Signaling Pathway
The B-Raf V600E mutation leads to constitutive activation of the MAPK/ERK signaling cascade, a critical pathway for cell growth and proliferation. The following diagram illustrates the key components of this pathway.
Caption: The B-Raf V600E signaling pathway.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of a compound like this compound.
Caption: General workflow for an in vitro kinase assay.
References
An In-depth Technical Guide to the Discovery and Synthesis of the B-Raf Inhibitor Vemurafenib (PLX4032)
Note: The specific inhibitor "B-Raf IN 11" requested could not be definitively identified in publicly available scientific literature. This guide will focus on Vemurafenib (PLX4032) , a well-characterized and clinically significant B-Raf inhibitor, to fulfill the detailed technical requirements of your request. Vemurafenib serves as an exemplary case study for the discovery, synthesis, and evaluation of targeted B-Raf inhibitors.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the discovery, synthesis, and biological evaluation of the B-Raf inhibitor, Vemurafenib.
Introduction: The Rationale for Targeting B-Raf
The B-Raf protein is a serine/threonine-specific protein kinase that plays a crucial role in regulating the MAP kinase/ERK signaling pathway. This pathway is essential for normal cell division, differentiation, and survival. The discovery in 2002 that the BRAF gene is frequently mutated in human cancers, particularly melanoma, marked a pivotal moment in oncology.
The most common mutation, found in approximately 50% of melanomas, is a single nucleotide change resulting in the substitution of valine with glutamic acid at position 600 (V600E). This V600E mutation mimics phosphorylation, leading to constitutive activation of the B-Raf kinase. This, in turn, results in hyperactivation of the downstream MEK and ERK kinases, driving uncontrolled cell proliferation and tumor growth. The high frequency of this specific mutation made the B-Raf V600E oncoprotein a highly attractive target for therapeutic intervention.
The Discovery of Vemurafenib (PLX4032)
Vemurafenib (formerly known as PLX4032) was discovered through a structure-guided drug design approach. The goal was to develop a potent and selective inhibitor of the active conformation of the B-Raf V600E kinase. This effort led to the identification of a 7-azaindole scaffold as a promising starting point. Subsequent optimization of this scaffold resulted in Vemurafenib, a potent inhibitor with significant selectivity for the mutant B-Raf V600E protein over its wild-type counterpart and other kinases. This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug.
Synthesis of Vemurafenib
The chemical synthesis of Vemurafenib, N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-ylcarbonyl)-2,4-difluorophenyl)propane-1-sulfonamide, is a multi-step process. A representative synthetic route is outlined below, based on publicly available literature and patents.
Synthesis Workflow
B-Raf IN 11: A Technical Analysis of Selectivity for the V600E Oncoprotein
An In-Depth Guide for Drug Development Professionals
This technical guide provides a detailed examination of the selective inhibitory action of B-Raf IN 11 against the constitutively active B-RafV600E mutant kinase compared to its wild-type (WT) counterpart. The B-Raf kinase is a critical component of the MAP kinase/ERK signaling pathway, which regulates cell division, differentiation, and secretion. Mutations in the BRAF gene, particularly the V600E substitution, are a major driver in a significant percentage of human cancers, including approximately 50% of melanomas. This specific mutation results in a 500-fold increase in kinase activity, leading to uncontrolled cell proliferation by rendering the kinase constitutively active, independent of upstream RAS signaling. Consequently, developing inhibitors that selectively target the V600E mutant is a primary strategy in cancer therapeutics.
Quantitative Selectivity of this compound
This compound has been identified as a selective inhibitor of the B-RafV600E mutant. Its potency is quantified by the half-maximal inhibitory concentration (IC50), which measures the amount of inhibitor required to reduce the enzyme's activity by 50%. The compound demonstrates a clear preference for the oncogenic mutant over the wild-type enzyme.
The quantitative data reveals that this compound is 3.1-fold more selective for B-RafV600E than for B-Raf WT. This selectivity is crucial for minimizing off-target effects on the normal physiological functions of wild-type B-Raf, a common challenge with kinase inhibitors that can lead to paradoxical activation of the signaling pathway in non-mutant cells.
Table 1: Inhibitory Potency of this compound
| Target | IC50 Value | Selectivity (WT/V600E) |
| B-RafV600E | 76 nM | 3.1x |
| B-Raf WT | 238 nM | 1x |
B-Raf Signaling Pathway and Inhibition Mechanism
The B-Raf kinase is a central node in the RAS-RAF-MEK-ERK signaling cascade. In a normal state, B-Raf activation is transient and tightly regulated by upstream signals from RAS proteins. However, the V600E mutation disrupts this regulation. The negatively charged glutamate residue mimics phosphorylation in the activation loop, locking the kinase in a constitutively active conformation. This leads to persistent downstream signaling, promoting uncontrolled cell growth. This compound exerts its therapeutic effect by binding to the ATP-binding site of the B-Raf kinase, with a higher affinity for the active conformation characteristic of the V600E mutant.
Caption: MAPK signaling pathway showing inhibition by this compound.
Experimental Protocols for Kinase Inhibition Assay
Determining the IC50 values for an inhibitor like this compound requires a robust and reproducible kinase assay. Luminescence-based assays, such as those using Promega's Kinase-Glo® MAX reagent, are a common industry standard for screening and profiling kinase inhibitors. This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation of a substrate. A decrease in luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.
Principle
The assay is performed in two steps. First, the kinase (B-Raf WT or V600E), its substrate (e.g., inactive MEK1), and ATP are incubated with varying concentrations of the inhibitor (this compound). In the second step, the Kinase-Glo® reagent is added to stop the kinase reaction and measure the remaining ATP. The resulting luminescent signal is inversely proportional to kinase activity.
Materials and Reagents
-
Enzymes: Recombinant human B-Raf WT and B-RafV600E.
-
Substrate: Inactive MEK1 kinase or a generic RAF substrate.
-
Inhibitor: this compound, serially diluted in DMSO.
-
ATP: Stock solution (e.g., 500 µM).
-
Assay Buffer: 5x Kinase Buffer (components typically include Tris-HCl, MgCl2, and β-mercaptoethanol or DTT).
-
Detection Reagent: Kinase-Glo® MAX Luminescent Kinase Assay Kit.
-
Hardware: 96-well or 384-well solid white plates, multichannel pipettors, and a microplate reader capable of measuring luminescence.
Assay Workflow
The following protocol outlines the steps for determining the IC50 of this compound.
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in DMSO. Further dilute this series in kinase assay buffer to the desired final concentrations (typically 3x the final assay concentration).
-
Prepare Master Mix: For each kinase (WT and V600E), prepare a master mix containing the kinase enzyme and the appropriate substrate in 1x kinase buffer.
-
Dispense Reagents:
-
Add 5 µL of the diluted inhibitor to the wells of a white 96-well plate.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
-
Initiate Reaction: Add 5 µL of ATP solution to each well to start the kinase reaction. The final volume is 15 µL.
-
Incubation: Gently mix the plate and incubate at 30°C for a specified time (e.g., 40-60 minutes) to allow for substrate phosphorylation.
-
Signal Detection:
-
Equilibrate the Kinase-Glo® reagent to room temperature.
-
Add 15 µL of the Kinase-Glo® reagent to each well to stop the reaction.
-
Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Plot the luminescent signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Caption: General workflow for a luminescence-based kinase inhibition assay.
B-Raf IN 11: A Potent Tool for Interrogating Kinase Signaling Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
B-Raf IN 11 is a selective small-molecule inhibitor of the B-Raf kinase, particularly the oncogenic V600E mutant. As a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, B-Raf plays a crucial role in regulating cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of the B-Raf kinase, driving uncontrolled cell growth in various cancers, including colorectal cancer. This compound serves as a valuable chemical probe for studying the intricacies of the MAPK/ERK pathway and for identifying potential therapeutic strategies targeting B-Raf-driven malignancies. This guide provides a comprehensive overview of this compound, including its biochemical activity, detailed experimental protocols for its use, and its effects on downstream signaling pathways.
Core Data Summary
The inhibitory activity of this compound has been quantified against both the wild-type and the V600E mutant forms of the B-Raf kinase. This data highlights its selectivity and potency, making it a suitable tool for targeted kinase signaling studies.
| Target | IC50 (nM) | Selectivity (over B-Raf WT) | Reference |
| B-Raf V600E | 76 | 3.1-fold | |
| B-Raf WT | 238 | - |
Signaling Pathway Analysis
B-Raf is a central kinase in the MAPK/ERK signaling pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), Ras activates B-Raf. B-Raf then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus to regulate gene expression, leading to various cellular responses. The V600E mutation in B-Raf results in its constitutive activation, leading to persistent downstream signaling independent of upstream stimuli. This compound specifically inhibits this aberrant signaling.
Experimental Protocols
Detailed methodologies are crucial for the effective application of this compound in research. The following protocols are based on the primary characterization of this inhibitor.
In Vitro B-Raf Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of B-Raf.
Materials:
-
Recombinant human B-Raf (V600E) and B-Raf (WT) enzymes
-
MEK1 (inactive substrate)
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT, 0.01% Triton X-100)
-
This compound (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the B-Raf enzyme (V600E or WT) and the inactive MEK1 substrate to the assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific duration (e.g., 30 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of cancer cells, such as the HT-29 colorectal cancer cell line which harbors the B-Raf V600E mutation.
Materials:
-
HT-29 cells (or other relevant cell line)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Downstream Signaling
This method is used to determine the effect of this compound on the phosphorylation status of downstream targets in the MAPK pathway, such as MEK and ERK.
Materials:
-
HT-29 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed HT-29 cells and treat with this compound at various concentrations for a defined time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Conclusion
This compound is a potent and selective inhibitor of B-Raf V600E, making it an indispensable tool for researchers studying the MAPK/ERK signaling pathway. Its ability to specifically target the constitutively active mutant kinase allows for the detailed investigation of the downstream consequences of B-Raf inhibition in cancer cells. The protocols provided in this guide offer a starting point for utilizing this compound to explore kinase signaling, validate therapeutic hypotheses, and contribute to the development of novel cancer therapies. As with any chemical probe, careful experimental design and appropriate controls are essential for generating robust and reproducible data.
Initial Characterization of B-Raf IN 11 in Colorectal Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of B-Raf IN 11, a selective inhibitor of the B-RafV600E mutant kinase, with a focus on its relevance to colorectal cancer. This document synthesizes available preclinical data, outlines detailed experimental methodologies for key assays, and presents visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this compound.
Introduction to this compound
This compound (also identified by its ZINC database ID: ZINC72115182) is a small molecule inhibitor designed to selectively target the constitutively active V600E mutant of the B-Raf kinase. The BRAF V600E mutation is a key oncogenic driver in a subset of colorectal cancers and is associated with poor prognosis. This compound was identified through a chemical similarity search based on the structure of the approved B-Raf inhibitor vemurafenib. It has shown potent and selective inhibitory activity against the B-RafV600E kinase in early preclinical studies.
Quantitative Data Summary
The inhibitory activity of this compound against the target kinase and its wild-type counterpart has been quantified through in vitro kinase assays. The following table summarizes the key potency data.
| Compound | Target | IC50 (nM) | Selectivity (WT/V600E) |
| This compound | B-RafV600E | 76 | 3.1-fold |
| This compound | B-RafWT | 238 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway Analysis
The RAS/RAF/MEK/ERK, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1] In colorectal cancer, a mutation in the BRAF gene, most commonly the V600E substitution, leads to constitutive activation of the B-Raf kinase, resulting in uncontrolled downstream signaling and tumor growth.[2] this compound, as a selective inhibitor of B-RafV600E, is designed to interrupt this aberrant signaling.
Below is a diagram illustrating the MAPK signaling pathway and the mechanism of action for a selective B-RafV600E inhibitor like this compound.
Caption: MAPK signaling pathway in BRAF V600E mutant colorectal cancer and the inhibitory action of this compound.
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are based on the methodologies described in the primary literature. While the full experimental details from the initial publication by Yao et al. (2016) are not publicly accessible, this section provides representative protocols for the key assays used in the evaluation of BRAF inhibitors.
In Vitro B-Raf Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against B-RafV600E and wild-type B-Raf kinases.
Objective: To quantify the potency and selectivity of this compound.
Materials:
-
Recombinant human B-RafV600E and B-RafWT enzymes
-
MEK1 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (dissolved in DMSO)
-
Microplates (e.g., 384-well)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the B-Raf kinase (V600E or WT) and MEK1 substrate in assay buffer to the desired concentrations.
-
Assay Reaction:
-
Add the diluted this compound solution to the microplate wells.
-
Add the B-Raf kinase solution to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
-
Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction by adding the detection reagent (e.g., ADP-Glo™ reagent) which simultaneously depletes the remaining ATP and converts the ADP produced to ATP.
-
Add a second detection reagent that contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ADP produced.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Colorectal Cancer Cell Line Proliferation Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on the proliferation of colorectal cancer cell lines harboring the BRAF V600E mutation.
Objective: To assess the anti-proliferative activity of this compound in a cellular context.
Materials:
-
BRAF V600E-mutant colorectal cancer cell line (e.g., HT-29, COLO-205)
-
BRAF wild-type colorectal cancer cell line (e.g., HCT116) for selectivity assessment
-
Cell culture medium (e.g., McCoy's 5A for HT-29, RPMI-1640 for COLO-205) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the colorectal cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow for signal development.
-
-
Data Analysis:
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the percentage of viability against the logarithm of the compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for the initial characterization of a novel B-Raf inhibitor like this compound in colorectal cancer.
Caption: Preclinical workflow for the characterization of this compound in colorectal cancer.
Conclusion
This compound has been identified as a potent and selective inhibitor of the B-RafV600E kinase. The initial in vitro data suggests its potential as a therapeutic agent for BRAF V600E-mutant colorectal cancer. Further preclinical evaluation, including in vivo efficacy and safety studies, is necessary to fully characterize its therapeutic potential. This guide provides a foundational understanding of this compound and a framework for its continued investigation.
References
The Role of B-Raf IN 11 in Inhibiting Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
B-Raf, a serine/threonine kinase in the mitogen-activated protein kinase (MAPK) signaling pathway, is a critical regulator of cell proliferation, differentiation, and survival. The V600E mutation in the B-Raf gene leads to constitutive activation of this pathway and is a major driver in a significant percentage of human cancers, including melanoma and colorectal cancer. B-Raf IN 11 is a selective inhibitor of the B-RafV600E mutant, demonstrating a significant therapeutic potential in cancers harboring this mutation. This technical guide provides an in-depth overview of the mechanism of action of this compound, its role in inhibiting cell proliferation, and detailed experimental protocols for its characterization.
Introduction
The RAS-RAF-MEK-ERK signaling cascade is a pivotal pathway that transduces signals from cell surface receptors to the nucleus, thereby controlling fundamental cellular processes. The B-Raf protein is a key component of this cascade. The V600E mutation, a single amino acid substitution, results in a constitutively active B-Raf kinase, leading to uncontrolled cell growth and proliferation.
This compound (also known as ZINC72115182) has been identified as a potent and selective inhibitor of the B-RafV600E mutant. It preferentially targets the "DFG-in" conformation of the kinase, which is the active state. This selectivity provides a therapeutic window for targeting cancer cells with the B-RafV600E mutation while sparing cells with wild-type B-Raf. This guide will delve into the specifics of this compound's inhibitory action and provide the necessary technical information for its preclinical evaluation.
Mechanism of Action: Targeting the DFG-in Conformation
Protein kinases exist in equilibrium between active and inactive conformations. The conformation of the Asp-Phe-Gly (DFG) motif in the activation loop is a key determinant of the kinase's activity state. The "DFG-in" conformation is associated with the active kinase, while the "DFG-out" conformation represents an inactive state.
This compound is a type I kinase inhibitor, meaning it binds to the active "DFG-in" conformation of the B-RafV600E mutant. By occupying the ATP-binding pocket in this active state, this compound prevents the phosphorylation of its downstream substrate, MEK, thereby inhibiting the entire MAPK signaling cascade. This targeted inhibition leads to a halt in the downstream signals that promote cell proliferation.
Inhibition of Cell Proliferation
The primary anti-cancer effect of this compound stems from its ability to inhibit cell proliferation. This is achieved through two main mechanisms: cell cycle arrest and induction of apoptosis.
-
Cell Cycle Arrest: By blocking the MAPK pathway, this compound prevents the expression of key proteins required for cell cycle progression. This leads to an accumulation of cells in the G0/G1 phase of the cell cycle, effectively halting their division.
-
Induction of Apoptosis: Sustained inhibition of the MAPK pathway by this compound can trigger programmed cell death, or apoptosis. This is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.
Quantitative Data on Inhibitory Activity
The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize the key inhibitory data for this compound and provide a comparison with other known B-Raf inhibitors.
| Inhibitor | Target | IC50 (nM) [1] | Selectivity (WT/V600E) [1] |
| This compound | B-RafV600E | 76 | 3.1-fold |
| This compound | B-RafWT | 238 |
Table 1: In vitro kinase inhibitory activity of this compound.
| Cell Line | B-Raf Status | Inhibitor | Effect on Cell Viability (IC50/GI50 in µM) |
| HT-29 (Colorectal) | V600E | Vemurafenib | ~1-5[2][3] |
| HT-29 (Colorectal) | V600E | Dabrafenib | ~0.1-1[4] |
| Colo-205 (Colorectal) | V600E | Vemurafenib | ~0.1-1[2][3] |
| Colo-205 (Colorectal) | V600E | Dabrafenib | ~0.01-0.1[4] |
Table 2: Comparative effect of B-Raf inhibitors on the viability of B-RafV600E mutant colorectal cancer cell lines. (Note: Specific IC50/GI50 values for this compound on these cell lines are not publicly available but would be determined using the protocols outlined below).
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the activity of this compound.
In Vitro B-Raf Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant B-RafV600E and wild-type B-Raf.
Materials:
-
Recombinant human B-RafV600E and B-RafWT enzymes
-
MEK1 (inactive) as a substrate
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 96-well plate, add the B-Raf enzyme (V600E or WT) to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of MEK1 substrate and ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cell Viability Assay (MTT or SRB Assay)
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
B-RafV600E mutant colorectal cancer cell lines (e.g., HT-29, Colo-205)
-
B-Raf wild-type colorectal cancer cell line (e.g., Caco-2) for selectivity assessment
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Sulforhodamine B (SRB) solution
-
Solubilization buffer (for MTT) or 10 mM Tris base (for SRB)
-
96-well plates
Procedure:
-
Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for 72 hours. Include a DMSO vehicle control.
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
For SRB assay:
-
Fix the cells with 10% trichloroacetic acid.
-
Stain the cells with SRB solution.
-
Wash and solubilize the bound dye with Tris base.
-
Measure the absorbance at 510 nm.
-
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Western Blot Analysis of MAPK Pathway Inhibition
This technique is used to assess the effect of this compound on the phosphorylation status of downstream proteins in the MAPK pathway.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-MEK (Ser217/221), anti-MEK, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle distribution.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Colorectal cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 48-72 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubate for 15 minutes in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualization of Pathways and Workflows
MAPK Signaling Pathway and Inhibition by this compound
MAPK signaling pathway with B-RafV600E mutation and the point of inhibition by this compound.
Experimental Workflow for Characterizing this compound
A typical experimental workflow for the preclinical characterization of a B-Raf inhibitor like this compound.
Conclusion
This compound represents a promising selective inhibitor of the oncogenic B-RafV600E mutant. Its mechanism of action, centered on targeting the active "DFG-in" conformation, leads to potent inhibition of the MAPK pathway and subsequent suppression of cell proliferation through cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of this compound and similar compounds. Further investigation into its in vivo efficacy and safety profile is warranted to fully assess its therapeutic potential in the treatment of B-RafV600E-driven cancers.
References
- 1. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Co-targeting SRC overcomes resistance to BRAF inhibitors in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BRAF-Mutated Advanced Colorectal Cancer: A Rapidly Changing Therapeutic Landscape - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for B-Raf IN 11 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of B-Raf IN 11, a selective B-Raf inhibitor, in cell culture experiments. This document is intended for researchers, scientists, and drug development professionals working in oncology and cell biology.
Introduction
B-Raf is a serine/threonine-specific protein kinase that plays a crucial role in regulating the MAP kinase/ERK signaling pathway, which is pivotal for cell division, differentiation, and secretion.[1] Mutations in the BRAF gene, particularly the V600E mutation, can lead to constitutive activation of this pathway, driving oncogenesis in various cancers, including melanoma, colorectal cancer, and thyroid cancer.[2][3][4] this compound is a selective inhibitor of B-Raf, with a higher potency for the mutated B-RafV600E form over the wild-type (WT) protein.[1] These notes provide a comprehensive guide for utilizing this compound in in vitro cell culture studies to investigate its therapeutic potential and mechanism of action.
Product Information and Properties
This compound is a small molecule inhibitor targeting the B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1]
| Property | Value | Reference |
| Target | B-Raf | [1] |
| IC50 (B-RafV600E) | 76 nM | [1] |
| IC50 (B-RafWT) | 238 nM | [1] |
| Selectivity (WT/V600E) | 3.1-fold | [1] |
| Molecular Formula | C17H14BrF2N3O3S | [1] |
| Molecular Weight | 458.28 g/mol | [1] |
| Solubility | DMSO: 100 mg/mL (218.21 mM) | [1] |
Signaling Pathway and Mechanism of Action
B-Raf is a central component of the RAS-RAF-MEK-ERK signaling cascade. Upon activation by upstream signals, such as growth factor receptor activation, RAS recruits and activates B-Raf at the cell membrane. Activated B-Raf then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors involved in cell proliferation, survival, and differentiation. The V600E mutation in B-Raf leads to its constitutive activation, resulting in uncontrolled downstream signaling. This compound selectively binds to and inhibits the kinase activity of B-Raf, with a preference for the V600E mutant, thereby blocking the downstream phosphorylation of MEK and ERK and inhibiting the pro-proliferative signaling cascade.
Figure 1. The MAPK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.58 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be required.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
B-RafV600E mutant (e.g., A375, Colo-205) and B-Raf wild-type cancer cell lines.
-
Complete cell culture medium.
-
96-well clear-bottom plates (for MTT) or white-walled plates (for CellTiter-Glo®).
-
This compound stock solution (10 mM in DMSO).
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
DMSO (for solubilizing formazan in MTT assay).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.
-
Incubate the cells for 72 hours.
-
For MTT Assay: a. Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
-
For CellTiter-Glo® Assay: a. Equilibrate the plate and CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read the luminescence using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Figure 2. Workflow for determining the IC50 of this compound.
Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of MEK and ERK.
Materials:
-
B-RafV600E mutant cancer cell lines.
-
6-well plates.
-
This compound stock solution.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MEK (Ser217/221), anti-total MEK, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK, anti-B-Raf, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Figure 3. General workflow for Western blot analysis of MAPK pathway inhibition.
Expected Results and Troubleshooting
-
Cell Viability: A dose-dependent decrease in the viability of B-RafV600E mutant cell lines is expected with this compound treatment. The IC50 value should be in the nanomolar range, consistent with its reported potency. B-Raf wild-type cells are expected to be less sensitive.
-
Western Blot: A dose- and time-dependent decrease in the phosphorylation of MEK and ERK should be observed in B-RafV600E mutant cells treated with this compound. Total protein levels of MEK and ERK should remain unchanged.
-
Troubleshooting:
-
Low Potency: Ensure the inhibitor is fully dissolved and has been stored correctly. Verify the B-Raf mutation status of the cell line.
-
Inconsistent Results: Maintain consistent cell seeding densities and treatment times. Ensure proper mixing of reagents.
-
High Background in Western Blots: Optimize antibody concentrations and washing steps. Ensure the blocking buffer is effective.
-
Safety Precautions
This compound is for research use only.[1] Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound. Handle DMSO with care as it can facilitate the absorption of other chemicals.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setup.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Targeted Degradation of BRAF V600E Reveals the Mechanisms of Resistance to BRAF-Targeted Treatments in Colorectal Cancer Cells [mdpi.com]
- 4. Frontiers | Toward a Molecular Classification of Colorectal Cancer: The Role of BRAF [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
B-Raf IN 11 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of B-Raf IN 11, a selective B-Raf inhibitor. The information is intended to ensure the consistent performance and stability of the compound in research settings.
Product Information
This compound is a potent and selective inhibitor of B-Raf, particularly the V600E mutant, with an IC50 of 76 nM.[1][2] It demonstrates a 3.1-fold selectivity for B-RafV600E over wild-type B-Raf (WT), making it a valuable tool for studying the MAPK/ERK signaling pathway and for research in areas such as colorectal cancer.[1][2]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C17H14BrF2N3O3S | [1] |
| Molecular Weight | 458.28 g/mol | [1] |
| Target | B-Raf (specifically B-RafV600E) | [1] |
| Pathway | MAPK/ERK Pathway | [1][3] |
Stock Solution Preparation
Proper preparation of stock solutions is critical for experimental accuracy. The following protocols are recommended for in vitro and in vivo applications.
In Vitro Stock Solution
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro use.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical-bottom polypropylene tubes
-
Ultrasonic bath
Protocol:
-
Equilibrate the this compound vial to room temperature for at least one hour before opening.
-
Weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration. This compound is soluble in DMSO at 100 mg/mL (218.21 mM).[1] For ease of dissolution, ultrasonic treatment is recommended.[1]
-
Vortex the solution until the compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Solubility and Stock Concentration Table:
| Desired Stock Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.1821 mL | 10.9104 mL | 21.8207 mL |
| 5 mM | 0.4364 mL | 2.1821 mL | 4.3641 mL |
| 10 mM | 0.2182 mL | 1.0910 mL | 2.1821 mL |
Data derived from MedChemExpress product information.[1]
In Vivo Formulation
For animal studies, specific formulations are required to ensure solubility and bioavailability. Two common formulations are provided below.
Formulation 1: PEG300, Tween-80, and Saline
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Add the this compound stock solution to the vehicle mixture to achieve the final desired concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (5.46 mM).[1]
-
Vortex thoroughly to ensure a clear, homogeneous solution.
Formulation 2: Corn Oil
Materials:
-
This compound
-
DMSO
-
Corn oil
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a sterile tube, add the solvents in the following order: 10% DMSO and 90% corn oil.
-
Add the this compound stock solution to the vehicle mixture to achieve the final desired concentration. The solubility in this vehicle is ≥ 2.5 mg/mL (5.46 mM).[1]
-
Vortex thoroughly to ensure a clear, homogeneous solution.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data from MedChemExpress.[1][3]
Key Storage Practices:
-
Store the powder form protected from light and moisture.
-
For solutions, it is highly recommended to aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4]
-
Before use, allow the vial to equilibrate to room temperature for at least one hour prior to opening.[2]
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound stock solutions and the B-Raf signaling pathway.
Caption: Experimental workflow for this compound stock solution preparation and use.
Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols: In Vivo Administration of B-Raf Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of B-Raf inhibitors in mouse models, a critical step in preclinical cancer research. Due to the lack of specific public data for a compound designated "B-Raf IN 11," this document leverages data from widely studied and representative B-Raf inhibitors, such as PLX4720 and PLX4032 (Vemurafenib), to establish robust protocols and guidelines.
Introduction to B-Raf Inhibition in Cancer Therapy
The B-Raf protein is a serine/threonine kinase that plays a crucial role in the MAP kinase (MAPK) signaling pathway, which is pivotal for cell growth, proliferation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma, colorectal cancer, and thyroid cancer, leading to constitutive activation of the MAPK pathway and uncontrolled cell proliferation. B-Raf inhibitors are a class of targeted therapies designed to block the activity of these mutant B-Raf proteins, thereby inhibiting tumor growth. In vivo studies using mouse models are essential for evaluating the efficacy, pharmacokinetics, and pharmacodynamics of novel B-Raf inhibitors.
Recommended Dosage and Administration of B-Raf Inhibitors in Mice
The optimal dosage and administration route for a B-Raf inhibitor can vary depending on the specific compound, the mouse model, and the experimental goals. The following tables summarize dosages and administration details for representative B-Raf inhibitors based on published studies.
Table 1: Recommended Dosing for B-Raf Inhibitors in Mouse Models
| Compound | Mouse Model | Dosage | Administration Route | Dosing Frequency | Reference |
| PLX4720 | Xenograft (Melanoma) | 100 mg/kg | Oral Gavage | Daily | [1] |
| PLX4720 | Genetically Engineered Mouse Model | 25 mg/kg | Oral Gavage | Every 24 hours | [2] |
| PLX4032 (Vemurafenib) | Xenograft (Colorectal Cancer) | 6 mg/kg | Oral | Daily | [3] |
| PLX4032 (Vemurafenib) | Xenograft (Colorectal Cancer) | 20 mg/kg | Oral | Daily | [3] |
| PLX4032 (Vemurafenib) | Xenograft (Colorectal Cancer) | 20 mg/kg | Oral | Twice Daily | [3] |
| PF-07799933 | Xenograft (BRAF-mutant cancers) | Varies (to approximate human exposures) | Oral | Not specified | [4][5] |
Experimental Protocols
Preparation of B-Raf Inhibitor Formulation for Oral Gavage
A common method for administering B-Raf inhibitors to mice is through oral gavage. Proper formulation is crucial for ensuring accurate dosing and bioavailability.
Materials:
-
B-Raf inhibitor powder (e.g., PLX4720)
-
Vehicle solution (e.g., 3% DMSO, 1% methylcellulose in sterile water)[1]
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes
Protocol:
-
Weigh the required amount of B-Raf inhibitor powder based on the desired concentration and the total volume needed for the study cohort.
-
In a sterile microcentrifuge tube, add the vehicle solution.
-
Gradually add the B-Raf inhibitor powder to the vehicle while vortexing to ensure a homogenous suspension.
-
If the compound is difficult to dissolve, sonicate the suspension for short intervals in a water bath until a uniform suspension is achieved.
-
Visually inspect the formulation for any clumps or precipitates before administration.
-
Prepare the formulation fresh daily to ensure stability and potency.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using a B-Raf inhibitor in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with a known BRAF mutation (e.g., A375 human melanoma)
-
Sterile PBS
-
Matrigel (optional)
-
Calipers
-
B-Raf inhibitor formulation
-
Vehicle control
Protocol:
-
Cell Culture and Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest the cells and resuspend them in sterile PBS, with or without Matrigel, at the desired concentration (e.g., 5 x 10^6 cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Treatment Administration:
-
Administer the B-Raf inhibitor formulation to the treatment group via the chosen route (e.g., oral gavage).
-
Administer the vehicle solution to the control group using the same route and frequency.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the overall health and behavior of the mice daily.
-
At the end of the study (based on tumor size endpoints or a predetermined time point), euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the study design.
Caption: The B-Raf/MEK/ERK signaling pathway and the point of intervention by B-Raf inhibitors.
Caption: A typical workflow for an in vivo efficacy study of a B-Raf inhibitor in a xenograft mouse model.
References
- 1. researchgate.net [researchgate.net]
- 2. Intravital Imaging Reveals How BRAF Inhibition Generates Drug-Tolerant Microenvironments with High Integrin β1/FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying Drug Resistance Mechanisms Using the B-Raf Inhibitor Vemurafenib
Introduction
The B-Raf proto-oncogene, serine/threonine kinase (BRAF) is a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, which governs essential cellular functions including proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the MAPK pathway and are implicated in the pathogenesis of numerous cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4] Small molecule inhibitors targeting the mutated B-Raf protein, such as Vemurafenib (PLX4032), have demonstrated significant clinical efficacy.[3] However, the development of acquired resistance remains a major clinical challenge, limiting the long-term effectiveness of these targeted therapies.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the B-Raf inhibitor Vemurafenib as a tool to investigate the molecular mechanisms underlying drug resistance. While the initial request specified "B-Raf IN 11," this designation does not correspond to a widely recognized B-Raf inhibitor in the scientific literature. Therefore, we have chosen Vemurafenib as a representative and well-characterized B-Raf inhibitor to illustrate the principles and methodologies for studying drug resistance.
B-Raf Signaling and Inhibition
The RAS-RAF-MEK-ERK pathway is a key signaling cascade that transmits extracellular signals to the cell nucleus, regulating gene expression and preventing apoptosis.[2][6] In cancer cells harboring a BRAF V600E mutation, the B-Raf protein is constitutively active, leading to persistent downstream signaling through MEK and ERK, which promotes uncontrolled cell proliferation and survival.[2][7]
Vemurafenib is an ATP-competitive inhibitor that selectively binds to the ATP-binding site of the mutant B-Raf V600E protein, thereby blocking its kinase activity and inhibiting the downstream MAPK signaling cascade.[7] This leads to cell cycle arrest and apoptosis in BRAF-mutant cancer cells.
Figure 1: Simplified diagram of the MAPK signaling pathway and the inhibitory action of Vemurafenib.
Mechanisms of Acquired Resistance to B-Raf Inhibitors
Tumor cells can develop resistance to B-Raf inhibitors through various mechanisms, which primarily involve the reactivation of the MAPK pathway or the activation of alternative survival pathways.[5][8] Understanding these mechanisms is crucial for developing novel therapeutic strategies to overcome resistance.
Common Resistance Mechanisms:
-
Secondary Mutations in NRAS or KRAS: Mutations in RAS genes, which are upstream of BRAF, can reactivate the MAPK pathway independently of BRAF signaling.[9]
-
BRAF Amplification: Increased copy number of the BRAF V600E allele can overcome the inhibitory effects of the drug.[9]
-
BRAF Splice Variants: Alternative splicing of the BRAF gene can generate protein variants that are less sensitive to inhibition.[9]
-
Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote cell survival despite BRAF inhibition.[8][10]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs, such as EGFR or MET, can lead to MAPK pathway reactivation through RAS.
-
RAF Isoform Switching: In some contexts, resistance can be mediated by a switch from B-Raf to C-Raf (RAF-1) signaling.[11][12]
Quantitative Data: Inhibitory Activity of Vemurafenib
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Vemurafenib against various cancer cell lines, illustrating its potency and selectivity for BRAF V600E-mutant cells.
| Cell Line | Cancer Type | BRAF Status | Vemurafenib IC50 (nM) | Reference |
| A375 | Melanoma | V600E | 31 | (FMC, 2011) |
| SK-MEL-28 | Melanoma | V600E | 45 | (FMC, 2011) |
| COLO205 | Colorectal | V600E | 28 | (FMC, 2011) |
| HT-29 | Colorectal | Wild-type | >10,000 | (FMC, 2011) |
| C32 | Melanoma | Wild-type | 1,400 | (FMC, 2011) |
Data presented here is representative and compiled from publicly available sources. Actual IC50 values may vary depending on experimental conditions.
Experimental Protocols
This section provides detailed protocols for key experiments to study resistance to B-Raf inhibitors.
Generation of B-Raf Inhibitor-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to Vemurafenib through continuous exposure to the drug.
Figure 2: Workflow for generating B-Raf inhibitor-resistant cell lines.
Materials:
-
BRAF V600E mutant cancer cell line (e.g., A375 melanoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Vemurafenib (stock solution in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Protocol:
-
Initial Seeding: Plate the parental BRAF V600E mutant cells in a T-25 flask and allow them to adhere overnight.
-
Initial Drug Treatment: Replace the medium with fresh medium containing a low concentration of Vemurafenib (e.g., the 20% inhibitory concentration, IC20).
-
Monitoring and Maintenance: Monitor the cells daily. Initially, a significant amount of cell death is expected. Replace the drug-containing medium every 3-4 days.
-
Population Recovery: Allow the surviving cells to proliferate and reach approximately 80% confluency. This may take several weeks.
-
Dose Escalation: Once the cell population has stabilized, subculture the cells and increase the concentration of Vemurafenib in the medium (e.g., by 1.5 to 2-fold).
-
Iterative Process: Repeat steps 3-5, gradually increasing the Vemurafenib concentration over several months.
-
Establishment of Resistant Line: A resistant cell line is considered established when it can proliferate steadily in a high concentration of Vemurafenib (e.g., >1 µM).
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at different passage numbers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the IC50 of a drug.
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
Complete cell culture medium
-
Vemurafenib (serial dilutions)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of Vemurafenib. Include a vehicle control (DMSO) and a no-cell control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK and other signaling pathways.
Materials:
-
Parental and resistant cell lines
-
Vemurafenib
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-BRAF, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with Vemurafenib for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein samples and separate them by size using SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression and phosphorylation levels between parental and resistant cells.
Conclusion
The study of acquired resistance to B-Raf inhibitors is a dynamic and critical area of cancer research. By utilizing well-characterized inhibitors like Vemurafenib and applying the experimental protocols outlined in these application notes, researchers can elucidate the molecular mechanisms that drive resistance. This knowledge is fundamental for the development of next-generation therapeutic strategies, including combination therapies and novel inhibitors, to improve outcomes for patients with BRAF-mutant cancers.[3][13]
References
- 1. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights [mdpi.com]
- 4. neoplasiaresearch.com [neoplasiaresearch.com]
- 5. Resistance to BRAF inhibitors: unraveling mechanisms and future treatment options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Deconvoluting Mechanisms of Acquired Resistance to RAF Inhibitors in BRAFV600E-Mutant Human Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired resistance to BRAF inhibitors mediated by a RAF kinase switch in melanoma can be overcome by co-targeting MEK and IGF-1R/PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of RAF isoform switching induced by oncogenic RAS in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for Assessing B-Raf IN 11 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Raf is a serine/threonine-protein kinase that plays a critical role in the RAS/RAF/MEK/ERK signaling pathway, also known as the mitogen-activated protein kinase (MAPK) pathway.[1] This pathway is crucial for regulating cell division, differentiation, and secretion.[2] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell growth and contributing to the development of various cancers, with the V600E mutation being the most common.[3] B-Raf IN 11 is a selective inhibitor of B-RafV600E, demonstrating a 3.1-fold greater potency for the mutated kinase over the wild-type form.[1][4] This document provides detailed protocols for assessing the half-maximal inhibitory concentration (IC50) of this compound through both biochemical and cell-based assays.
Data Presentation
The inhibitory activity of this compound against both wild-type and V600E mutated B-Raf is summarized in the table below.
| Target | IC50 Value | Selectivity (WT/V600E) |
| B-RafV600E | 76 nM | 3.1-fold |
| B-RafWT | 238 nM | |
| Data sourced from MedchemExpress.[4] |
Signaling Pathway
The RAS/RAF/MEK/ERK pathway is a key signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression and cellular processes.[5] B-Raf is a central component of this pathway, acting downstream of RAS and upstream of MEK.[6]
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Assay for B-Raf Kinase Activity
This protocol describes an in vitro kinase assay to determine the IC50 value of this compound against recombinant B-Raf enzymes (both wild-type and V600E mutant). Commercially available kits, such as the B-Raf(V600E) Kinase Assay Kit, provide the necessary reagents for this purpose.[7]
Materials:
-
Recombinant human B-Raf (WT and V600E)
-
Biotinylated-MEK protein (substrate)
-
ATP
-
Assay buffer (e.g., 5x Kinase Buffer 1)
-
This compound (serial dilutions)
-
Kinase-Glo® MAX reagent
-
White, 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the B-Raf enzyme (either WT or V600E) to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the biotinylated-MEK substrate and ATP solution to each well.
-
Incubate the reaction mixture for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the remaining ATP levels by adding the Kinase-Glo® MAX reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader. The signal is inversely proportional to the B-Raf kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based Assay for B-Raf Inhibition
This protocol outlines a cell-based assay to evaluate the potency of this compound in a cellular context, typically using a melanoma cell line harboring the B-Raf V600E mutation.
Materials:
-
B-Raf V600E positive cell line (e.g., A375 human melanoma cells)
-
Appropriate cell culture medium and supplements
-
This compound (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear bottom plates
-
Incubator (37°C, 5% CO2)
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the B-Raf V600E positive cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the serially diluted this compound or vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, assess cell viability using a reagent like CellTiter-Glo®, following the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and perform a non-linear regression analysis to determine the IC50 value.
Experimental Workflow
The general workflow for determining the IC50 value of a kinase inhibitor is a multi-step process involving data acquisition and analysis.
Caption: A generalized workflow for the determination of IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer Protocol Templates | College of American Pathologists [cap.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. An inexpensive, specific and highly sensitive protocol to detect the BrafV600E mutation in melanoma tumor biopsies and blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Phospho-ERK Levels Following B-Raf IN 11 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical regulator of cell proliferation, differentiation, survival, and apoptosis.[1][2] The B-Raf proto-oncogene, a serine/threonine-protein kinase, is a key component of this cascade. Activating mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the pathway and are implicated in a significant percentage of human cancers, including melanoma and colorectal cancer. This makes mutant B-Raf a prime target for therapeutic intervention.
B-Raf IN 11 is a selective inhibitor of the B-Raf V600E mutant kinase. It exhibits a 3.1-fold selectivity for the V600E mutant over wild-type B-Raf, with an IC50 of 76 nM for B-Raf V600E. This compound targets the DFG-in conformation of the kinase. By inhibiting the catalytic activity of B-Raf V600E, this compound effectively blocks the downstream phosphorylation of MEK and subsequently ERK. The phosphorylation of ERK1 and ERK2 (p44/42 MAPK) is a hallmark of MAPK pathway activation. Therefore, Western blot analysis of phosphorylated ERK (p-ERK) levels serves as a robust method to assess the cellular potency and mechanism of action of B-Raf inhibitors like this compound.
These application notes provide a detailed protocol for the treatment of a BRAF V600E mutant cell line with this compound and the subsequent analysis of p-ERK levels by Western blot.
Signaling Pathway
The MAPK/ERK signaling cascade is initiated by extracellular signals that activate receptor tyrosine kinases, leading to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, C-Raf). In cells harboring the BRAF V600E mutation, B-Raf is constitutively active, leading to persistent downstream signaling. B-Raf phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, promoting cell proliferation and survival. This compound specifically inhibits the activity of the B-Raf V600E mutant, thereby preventing the phosphorylation of MEK and ERK.
Experimental Workflow
The overall experimental workflow for analyzing the effect of this compound on p-ERK levels involves several key steps, from cell culture and treatment to data acquisition and analysis.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: A375 human melanoma cell line (ATCC® CRL-1619™), which harbors the BRAF V600E mutation, is recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed A375 cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Aspirate the culture medium from the wells and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 250, 500 nM). Include a DMSO-only vehicle control.
-
Incubation: Incubate the treated cells for 2 to 4 hours at 37°C.
Western Blot Protocol
-
Cell Lysis:
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation:
-
Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) (e.g., 1:1000 dilution in 5% BSA/TBST) and total ERK1/2 (e.g., 1:1000 dilution in 5% milk/TBST) overnight at 4°C with gentle agitation. It is recommended to probe for p-ERK first, then strip and re-probe for total ERK on the same membrane.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody (1:5000 to 1:10,000 dilution in 5% milk/TBST) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Presentation and Analysis
Quantitative analysis of the Western blot bands should be performed using densitometry software (e.g., ImageJ). The intensity of the p-ERK band should be normalized to the intensity of the total ERK band for each sample to account for any variations in protein loading. The normalized p-ERK levels can then be compared across the different this compound treatment concentrations.
Representative Quantitative Data
The following table presents hypothetical quantitative data from an experiment performed as described above. The data illustrates the expected dose-dependent decrease in p-ERK levels following treatment with this compound.
| This compound (nM) | p-ERK (Arbitrary Units) | Total ERK (Arbitrary Units) | Normalized p-ERK (p-ERK / Total ERK) | % Inhibition of p-ERK |
| 0 (Vehicle) | 1.00 | 1.02 | 0.98 | 0% |
| 10 | 0.85 | 1.01 | 0.84 | 14.3% |
| 50 | 0.52 | 0.99 | 0.53 | 45.9% |
| 100 | 0.28 | 1.03 | 0.27 | 72.4% |
| 250 | 0.11 | 1.00 | 0.11 | 88.8% |
| 500 | 0.05 | 0.98 | 0.05 | 94.9% |
Logical Relationship of the Experiment
The experiment is designed to test the hypothesis that this compound inhibits the MAPK/ERK signaling pathway in a dose-dependent manner in BRAF V600E mutant cells.
Conclusion
This application note provides a comprehensive protocol for assessing the inhibitory effect of this compound on ERK phosphorylation in a relevant cancer cell line model. By following this detailed methodology, researchers can effectively quantify the dose-dependent inhibition of the MAPK signaling pathway, which is crucial for the preclinical evaluation of B-Raf inhibitors in drug development. The provided diagrams and data tables serve as a guide for experimental design, execution, and interpretation of results.
References
Application of B-Raf IN 11 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
B-Raf is a serine/threonine-protein kinase that plays a critical role in the MAPK/ERK signaling pathway, a key regulator of cell proliferation, differentiation, and survival.[1][2][3] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of the pathway, driving oncogenesis in a variety of cancers, including melanoma and colorectal cancer.[1][2][4] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, have emerged as a powerful preclinical tool that closely recapitulates the heterogeneity and therapeutic response of human tumors. This document provides detailed application notes and protocols for the use of B-Raf IN 11, a selective B-RafV600E inhibitor, in PDX models.
This compound has been identified as a selective inhibitor of the B-RafV600E mutant kinase.[5] While specific in vivo efficacy data and detailed protocols for this compound in PDX models are not extensively published in publicly available literature, this document provides a comprehensive guide based on its known in vitro activity and established protocols for other selective B-Raf inhibitors in similar preclinical models.
This compound: In Vitro Activity
This compound demonstrates significant selectivity for the B-RafV600E mutant over the wild-type (WT) form of the kinase. This selectivity is crucial for minimizing off-target effects and toxicity in preclinical and clinical applications.
| Target | IC50 (nM) | Selectivity (WT/V600E) | Reference |
| B-RafV600E | 76 | \multirow{2}{*}{3.1-fold} | [5] |
| B-RafWT | 238 | [6] |
B-Raf Signaling Pathway
The MAPK/ERK signaling cascade is initiated by extracellular signals that activate receptor tyrosine kinases (RTKs). This leads to the activation of RAS, which in turn recruits and activates RAF kinases (A-Raf, B-Raf, C-Raf). Activated RAF phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Phosphorylated ERK translocates to the nucleus to regulate gene expression involved in cell growth and survival. The B-RafV600E mutation results in a constitutively active B-Raf kinase, leading to aberrant downstream signaling independent of upstream signals. This compound selectively inhibits the kinase activity of the B-RafV600E mutant, thereby blocking the downstream signaling cascade.
Experimental Protocols for this compound in PDX Models
The following protocols are representative for evaluating the efficacy of a selective B-RafV600E inhibitor, such as this compound, in colorectal cancer PDX models. These are based on established methodologies for similar compounds.[4][7]
PDX Model Establishment and Expansion
-
Tumor Acquisition: Fresh tumor tissue from consenting patients with BRAF V600E-mutant colorectal cancer should be obtained under sterile conditions from surgical resection or biopsy.
-
Implantation:
-
Anesthetize immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Implant a small tumor fragment (approx. 2-3 mm³) subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When tumors reach a volume of approximately 1000-1500 mm³, euthanize the mouse, aseptically resect the tumor, and fragment it for implantation into new recipient mice for cohort expansion. It is recommended to use early-passage PDX tumors (P3-P5) for efficacy studies to maintain the biological characteristics of the original tumor.
In Vivo Efficacy Study
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice, 6-8 weeks old) bearing established BRAF V600E-mutant colorectal cancer PDX tumors.
-
Tumor Implantation: Subcutaneously implant tumor fragments into the flank of each mouse.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group) with comparable mean tumor volumes.
-
Drug Formulation and Administration:
-
Vehicle: A common vehicle for in vivo studies with small molecule inhibitors is a formulation of DMSO, PEG300, Tween 80, and saline. A suggested starting point for this compound is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final DMSO concentration should be kept low to avoid toxicity.
-
Preparation: Prepare fresh formulations daily. Dissolve this compound in DMSO first, then add PEG300 and Tween 80, and finally bring to the final volume with saline, ensuring the solution is clear.
-
Dosage and Administration: Based on typical dosing for selective BRAF inhibitors, a starting dose range of 25-50 mg/kg administered via oral gavage once or twice daily can be explored. Dose-finding studies are recommended to determine the maximum tolerated dose (MTD).
-
-
Treatment Schedule: Treat animals for a predefined period, typically 21-28 days.
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and resect the tumors.
-
Measure final tumor weight.
-
Perform downstream analyses such as immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and pharmacodynamic markers (e.g., p-ERK), and western blotting to assess target engagement.
-
Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100.
-
Experimental Workflow for In Vivo PDX Study
The following diagram illustrates the typical workflow for conducting an in vivo efficacy study of this compound in a PDX model.
Data Presentation: Expected Quantitative Outcomes
The following table outlines the expected quantitative data to be collected from an in vivo PDX study of this compound.
| Parameter | Control Group (Vehicle) | Treatment Group (this compound) | Significance (p-value) |
| Initial Mean Tumor Volume (mm³) | ~150-200 | ~150-200 | N/A |
| Final Mean Tumor Volume (mm³) | |||
| Final Mean Tumor Weight (g) | |||
| Tumor Growth Inhibition (%) | N/A | ||
| Mean Body Weight Change (%) | |||
| p-ERK Expression (IHC/Western Blot) | High | Reduced | |
| Ki-67 Proliferation Index (%) | High | Reduced |
Conclusion
The use of this compound in patient-derived xenograft models provides a robust platform for preclinical evaluation of its therapeutic potential in BRAF V600E-mutant cancers. The protocols and guidelines presented here offer a framework for conducting these studies, from model establishment to efficacy assessment. While specific in vivo data for this compound is limited, the provided representative protocols for selective B-Raf inhibitors in colorectal cancer PDX models serve as a strong foundation for initiating such investigations. Careful execution of these experiments will be critical in elucidating the in vivo activity of this compound and its potential for clinical translation.
References
- 1. Genetic targeting of B-RafV600E affects survival and proliferation and identifies selective agents against BRAF-mutant colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of BRAF-V600E mutant metastatic colorectal cancer: new insights and biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting BRAF V600E in metastatic colorectal cancer: where are we today? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Vemurafenib (PLX4032) | B-Raf Inhibitor | AmBeed.com [ambeed.com]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for B-Raf IN 11 in Combination with MEK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS/RAF/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Hyperactivation of this pathway, frequently driven by mutations in the BRAF gene, is a key oncogenic event in various cancers, including melanoma, colorectal cancer, and thyroid cancer. The most common of these mutations is the V600E substitution, which leads to constitutive activation of the B-Raf kinase.
B-Raf IN 11 is a selective inhibitor of the B-RafV600E mutant, with a reported IC50 of 76 nM.[1] It exhibits a 3.1-fold selectivity for the B-RafV600E mutant over wild-type B-Raf.[1] While selective B-Raf inhibitors can induce significant tumor responses, the development of resistance is common. A primary mechanism of resistance involves the reactivation of the MAPK pathway.
Combining a B-Raf inhibitor with a MEK inhibitor, which acts downstream of Raf, is a clinically validated strategy to overcome and delay resistance, leading to improved efficacy.[2][3][4] This combination provides a more complete shutdown of the MAPK pathway and can also mitigate some of the paradoxical activation of the pathway seen with B-Raf inhibitors alone.
These application notes provide a framework for the preclinical evaluation of this compound in combination with a MEK inhibitor (e.g., Trametinib or Cobimetinib). The experimental designs and data presented are based on established methodologies for assessing drug synergy. Due to the limited publicly available data on this compound in combination with MEK inhibitors, the quantitative data provided in the tables are illustrative and based on typical findings for similar B-Raf/MEK inhibitor combinations.
Signaling Pathway
The BRAF-MEK-ERK signaling cascade is a key component of the MAPK pathway. Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs), RAS activates BRAF, which in turn phosphorylates and activates MEK. Activated MEK then phosphorylates and activates ERK, which translocates to the nucleus to regulate gene expression involved in cell proliferation and survival. In cancers with a BRAF V600E mutation, BRAF is constitutively active, leading to uncontrolled downstream signaling.
BRAF-MEK-ERK Signaling Pathway
Experimental Design and Protocols
In Vitro Synergy Assessment
A key initial step is to determine whether the combination of this compound and a MEK inhibitor results in synergistic, additive, or antagonistic effects on cancer cell viability. This is typically assessed using a checkerboard assay design and calculating a Combination Index (CI).
In Vitro Synergy Workflow
-
Cell Seeding:
-
Culture BRAF V600E mutant human colorectal cancer cells (e.g., HT-29) or melanoma cells (e.g., A375) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of media in a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare stock solutions of this compound and the MEK inhibitor (e.g., Trametinib) in DMSO.
-
Perform serial dilutions of each drug and their combinations in culture media. A typical 7-point dilution series for this compound could range from 1 µM down to low nM concentrations, based on its reported IC50 of 76 nM.[1] A similar range would be appropriate for the MEK inhibitor.
-
Remove the media from the cells and add 100 µL of the drug-containing media to the respective wells. Include wells for vehicle control (DMSO) and single-agent controls.
-
-
Incubation and Viability Measurement:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) for the drug combination. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Table 1: Illustrative IC50 Values of this compound and a MEK Inhibitor (Trametinib) in HT-29 Cells
| Compound | IC50 (nM) |
| This compound | 76[1] |
| Trametinib | 5 |
| This compound + Trametinib (1:1 ratio) | 15 |
Table 2: Illustrative Combination Index (CI) Values for this compound and Trametinib in HT-29 Cells
| Fraction Affected (Fa) | Combination Index (CI) | Interpretation |
| 0.25 | 0.65 | Synergy |
| 0.50 | 0.50 | Strong Synergy |
| 0.75 | 0.40 | Strong Synergy |
| 0.90 | 0.35 | Very Strong Synergy |
Western Blot Analysis of Pathway Inhibition
To confirm that the combination of this compound and a MEK inhibitor effectively blocks the MAPK pathway, Western blot analysis of key downstream effectors should be performed.
-
Cell Lysis:
-
Seed BRAF V600E mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the MEK inhibitor, their combination, or vehicle (DMSO) for 2-4 hours.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-MEK (Ser217/221), total MEK, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C. Use a loading control antibody such as GAPDH or β-actin.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
In Vivo Xenograft Studies
To evaluate the in vivo efficacy of the combination therapy, a tumor xenograft model using BRAF V600E mutant cancer cells is recommended.
In Vivo Xenograft Workflow
-
Animal Model and Tumor Implantation:
-
Use immunodeficient mice (e.g., nude or NSG mice).
-
Inject 5 x 10^6 HT-29 or A375 cells subcutaneously into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 150-200 mm³.
-
-
Treatment:
-
Randomize mice into four groups (n=8-10 per group): Vehicle control, this compound, MEK inhibitor, and the combination of this compound and the MEK inhibitor.
-
Administer treatments daily via oral gavage for 14-21 days. Dosing will need to be determined in preliminary tolerability studies.
-
-
Monitoring and Endpoint:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Table 3: Illustrative Tumor Growth Inhibition in an HT-29 Xenograft Model
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| This compound | [Dose] mg/kg, QD | 45 |
| Trametinib | [Dose] mg/kg, QD | 30 |
| This compound + Trametinib | [Dose] mg/kg, QD | 85 |
Conclusion
The combination of a B-Raf inhibitor like this compound with a MEK inhibitor is a promising therapeutic strategy for cancers harboring a BRAF V600E mutation. The provided protocols outline a standard preclinical workflow to assess the synergy and efficacy of this combination. The illustrative data suggest that such a combination is likely to be highly synergistic, leading to enhanced anti-tumor activity both in vitro and in vivo. These studies are essential for the further development of novel B-Raf inhibitors and their rational combination with other targeted agents.
References
- 1. Identification and Characterization of Small-Molecule Inhibitors to Selectively Target the DFG-in over the DFG-out Conformation of the B-Raf Kinase V600E Mutant in Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined BRAF and MEK inhibition versus BRAF inhibition alone in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating B-Raf IN 11 Efficacy Using MTT and MTS Cell Viability Assays
Introduction
B-Raf is a serine/threonine-specific protein kinase that plays a critical role in regulating the MAP kinase/ERK signaling pathway.[1] This pathway is essential for normal cell division, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E substitution, can lead to constitutive activation of the pathway, driving uncontrolled cell growth and contributing to the development of various cancers, including melanoma, colorectal cancer, and thyroid cancer.[3][4][5] Consequently, B-Raf has become a key therapeutic target.
B-Raf inhibitors are a class of targeted therapy drugs designed to block the activity of the mutant B-Raf protein.[5] B-Raf IN 11 is a representative small molecule inhibitor designed for this purpose. Its efficacy is often evaluated by measuring its ability to inhibit cancer cell proliferation and induce cell death. The MTT and MTS assays are reliable, colorimetric methods used to assess cell viability and cytotoxicity, making them fundamental tools for determining the potency (e.g., IC50 value) of inhibitory compounds like this compound.[6]
Mechanism of Action of B-Raf Inhibitors
B-Raf inhibitors function as ATP-competitive agents. They bind to the ATP-binding site of the B-Raf kinase domain, preventing the phosphorylation and subsequent activation of its downstream target, MEK.[5] This action effectively halts the signal transduction cascade through the MAPK pathway, leading to an arrest of the cell cycle in the G1 phase and the induction of apoptosis (cell death) in cancer cells harboring the BRAF mutation.[2]
Data Presentation
The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce cell viability by 50%. This value is a critical metric for comparing the effectiveness of the compound across different cancer cell lines.
Table 1: Representative IC50 Values for this compound
| Cell Line | Cancer Type | B-Raf Mutation Status | IC50 (µM) - MTT Assay | IC50 (µM) - MTS Assay |
| A375 | Malignant Melanoma | V600E | 0.05 | 0.06 |
| SK-MEL-28 | Malignant Melanoma | V600E | 0.12 | 0.15 |
| HT-29 | Colorectal Cancer | V600E | 0.85 | 0.92 |
| BxPC-3 | Pancreatic Cancer | Wild-Type | > 10 | > 10 |
| MCF-7 | Breast Cancer | Wild-Type | > 10 | > 10 |
| Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results for this compound. |
Experimental Workflow
The general procedure for assessing the effect of this compound on cancer cell viability involves culturing the cells, treating them with a range of inhibitor concentrations, incubating with a tetrazolium salt (MTT or MTS), and finally, measuring the resulting colored formazan product spectrophotometrically.
Protocol 1: MTT Assay
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form an insoluble purple formazan product.[6] The amount of formazan is directly proportional to the number of living, metabolically active cells.
Materials and Reagents
-
This compound
-
Appropriate cancer cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT solution: 5 mg/mL in sterile PBS, stored at -20°C and protected from light.[7]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm.[6]
Procedure
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01 nM to 10 µM).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: MTS Assay
The MTS assay utilizes a tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] that, in the presence of an electron coupling reagent, is reduced by viable cells into a soluble formazan product.[10] This eliminates the need for a solubilization step, making the protocol more convenient than the MTT assay.[11]
Materials and Reagents
-
This compound
-
Appropriate cancer cell lines
-
Complete culture medium
-
96-well flat-bottom plates
-
MTS reagent solution (containing the electron coupling reagent, PES).[11]
-
Microplate reader capable of measuring absorbance at 490 nm.[9]
Procedure
-
Cell Seeding and Compound Treatment: Follow steps 1-4 from the MTT Assay protocol.
-
MTS Addition: After the 48-72 hour incubation with this compound, add 20 µL of the MTS reagent directly to each well.[8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.[9] The optimal incubation time may vary depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]
Data Analysis (for both assays)
-
Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate Percentage Viability:
-
Percentage Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50 Value: Plot the percentage of cell viability against the logarithm of the inhibitor concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- variable slope) to generate a dose-response curve and determine the IC50 value.
References
- 1. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Reversing Melanoma Cross-Resistance to BRAF and MEK Inhibitors by Co-Targeting the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Troubleshooting B-Raf IN 11 solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues with B-Raf IN 11 in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL (218.21 mM), though achieving this may require sonication.[1][2] For optimal results, it is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound.[2]
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following:
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][2]
-
Gentle Warming: Gently warm the solution to 37°C.[3]
-
DMSO Quality: Ensure you are using a new, high-purity, anhydrous stock of DMSO.[2][4] Water contamination in DMSO is a common cause of poor solubility for many small molecule inhibitors.[4]
Q3: Why does my this compound solution precipitate when I add it to my cell culture media?
A3: Precipitation upon dilution into aqueous solutions like cell culture media is a common issue for hydrophobic compounds dissolved in a high concentration of an organic solvent like DMSO.[4][5] When the concentrated DMSO stock is added to the aqueous media, the DMSO rapidly disperses, and the this compound is no longer in a solvent environment that can keep it dissolved, causing it to crash out of solution.[5] The final concentration of DMSO in the media may be too low to maintain the solubility of the inhibitor at your desired working concentration.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with many being tolerant up to 1%. However, the sensitivity to DMSO is cell-line dependent. It is crucial to run a vehicle control experiment (treating cells with the same final concentration of DMSO as your inhibitor-treated cells) to ensure that the observed effects are due to the inhibitor and not the solvent.[4]
Troubleshooting Guide: Precipitation in Media
If you observe precipitation after diluting your this compound DMSO stock solution into your cell culture medium, follow these troubleshooting steps.
Step 1: Verify Your Stock Solution
Ensure your this compound is fully dissolved in the DMSO stock. Even a small amount of undissolved material can act as a seed for precipitation upon dilution. If you see any particulates, try sonicating or gently warming the stock solution as described in the FAQs.
Step 2: Optimize the Dilution Method
Directly adding a highly concentrated DMSO stock to your media is a common cause of precipitation. A serial dilution approach is recommended.[4]
Recommended Dilution Protocol:
-
Perform an intermediate dilution of your concentrated DMSO stock into fresh DMSO.
-
Make a second intermediate dilution into your cell culture medium.
-
Finally, add this diluted solution to the bulk of your media to reach the final desired concentration.
This gradual reduction in DMSO concentration helps to keep the compound in solution.
Step 3: Reduce the Final Concentration of this compound
It's possible that your desired working concentration exceeds the solubility limit of this compound in the final media/DMSO mixture. Try a lower final concentration to see if the precipitation issue resolves.
Step 4: Increase the Final DMSO Concentration
If your cells can tolerate it, increasing the final percentage of DMSO in your media can help to keep the inhibitor in solution. Remember to test the tolerance of your specific cell line to the new DMSO concentration with a vehicle control.
Quantitative Data Summary
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Maximum Concentration | Notes |
| In Vitro | ||
| DMSO | 100 mg/mL (218.21 mM) | Sonication may be required. Use of fresh, anhydrous DMSO is critical.[1][2] |
| In Vivo | ||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.46 mM) | A clear solution is achievable.[1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.46 mM) | A clear solution is achievable.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 458.28 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator bath
Procedure:
-
Weigh out 4.58 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube. This will yield a final concentration of 10 mM.
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes, or until the solution is clear. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Small-Scale Solubility Test in Cell Culture Media
This protocol helps determine the maximum soluble concentration of this compound in your specific experimental media.
Procedure:
-
Prepare a series of dilutions of your this compound DMSO stock (e.g., 10 mM) in your cell culture medium to achieve a range of final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
For each concentration, prepare a 1 mL sample in a clear microcentrifuge tube.
-
Include a vehicle control with the highest corresponding volume of DMSO.
-
Incubate the tubes under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2) for at least one hour.
-
After incubation, visually inspect each tube for any signs of precipitation. A cloudy or hazy appearance or visible particles indicates that the compound has precipitated.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the absorbance of the supernatant at a wavelength where this compound absorbs. A decrease in absorbance at higher concentrations suggests precipitation.
Visualizations
B-Raf Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway, inhibited by this compound.
Experimental Workflow: Preparing a Working Solution
Caption: Recommended workflow for preparing a this compound working solution.
Troubleshooting Logic for Solubility Issues
Caption: A step-by-step guide for troubleshooting this compound precipitation.
References
Technical Support Center: Optimizing B-Raf IN 11 Concentration for Maximum Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective B-Raf inhibitor, B-Raf IN 11. The information is designed to address specific issues that may be encountered during experiments aimed at achieving maximum inhibition of B-Raf activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also identified by its ZINC database ID: ZINC72115182) is a potent and selective small-molecule inhibitor of the B-Raf kinase, particularly the V600E mutant.[1] The B-Raf protein is a serine/threonine kinase that is a key component of the RAS/RAF/MEK/ERK signaling pathway, which is crucial for regulating cell division, differentiation, and survival.[2] In many cancers, such as melanoma and colorectal cancer, a specific mutation in the BRAF gene (V600E) leads to a constitutively active B-Raf protein, driving uncontrolled cell growth.[2] this compound is designed to bind to the ATP-binding site of the B-Raf V600E mutant, preventing it from phosphorylating and activating its downstream target, MEK. This action effectively blocks the aberrant signaling cascade.
Q2: What are the known IC50 values for this compound?
A2: In vitro kinase assays have determined the following IC50 values for this compound:
| Target | IC50 | Selectivity (WT/V600E) |
| B-Raf V600E | 76 nM | 3.1-fold |
| B-Raf WT | 238 nM |
Data sourced from Yao H, et al. (2016) and MedChemExpress.[1][3]
Q3: What is the recommended starting concentration for cell-based assays with this compound?
A3: While the in vitro IC50 for B-Raf V600E is 76 nM, the optimal concentration for cell-based assays will depend on several factors, including the cell line, cell density, and the specific endpoint being measured (e.g., inhibition of proliferation vs. inhibition of signaling). A common starting point for a new inhibitor in a cellular context is to test a range of concentrations centered around its IC50 value. A suggested starting range would be from 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO at a concentration of 100 mg/mL (218.21 mM) with the aid of ultrasonication.[3] It is recommended to prepare a high-concentration stock solution in DMSO, which can then be aliquoted and stored to avoid repeated freeze-thaw cycles.
| Storage Condition | Shelf Life |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
Data sourced from MedChemExpress.[1][3]
Q5: What is "paradoxical activation" of the MAPK pathway, and is it a concern with this compound?
B-Raf Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of inhibition by this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of B-Raf V600E activity observed | - Incorrect concentration of this compound: The concentration may be too low for your specific cell line or assay. - Degradation of this compound: Improper storage or handling of the compound. - Cell line does not have the B-Raf V600E mutation: The inhibitor is significantly more potent against the mutant form. - High cell density: A higher cell number may require a higher concentration of the inhibitor. | - Perform a dose-response curve (e.g., from 10 nM to 10 µM) to determine the optimal concentration. - Ensure proper storage of the stock solution (-80°C for long-term) and use freshly diluted working solutions. - Verify the B-Raf mutation status of your cell line using sequencing or a mutation-specific antibody. - Optimize cell seeding density for your assay. |
| High background in cell viability assays (e.g., MTT, CellTiter-Glo) | - DMSO toxicity: High concentrations of the vehicle (DMSO) can be toxic to cells. - Inhibitor precipitation: this compound may precipitate in the culture medium at high concentrations. | - Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v). Include a vehicle-only control. - Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try a lower concentration or a different formulation. |
| Inconsistent results between experiments | - Variability in cell passage number: Cellular responses can change with increasing passage number. - Inconsistent incubation times: The duration of inhibitor treatment can significantly affect the outcome. - Variability in reagent preparation: Inconsistent dilution of the inhibitor stock. | - Use cells within a consistent and low passage number range for all experiments. - Standardize the incubation time for inhibitor treatment across all experiments. - Prepare fresh dilutions of this compound from a reliable stock solution for each experiment. |
| Unexpected off-target effects or cellular toxicity | - High concentration of this compound: At higher concentrations, the inhibitor may affect other kinases. - Paradoxical activation in wild-type B-Raf cells: If your cell line is B-Raf wild-type, the inhibitor may be activating the MAPK pathway. | - Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. - If working with B-Raf wild-type cells, be aware of the potential for paradoxical activation and consider using a MEK inhibitor as a control. |
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific cell line and experimental conditions. As there is limited published data on the use of this compound in cell-based assays, these protocols are based on standard procedures for other B-Raf inhibitors.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is for determining the effect of this compound on the proliferation of B-Raf V600E mutant cancer cells.
Materials:
-
B-Raf V600E mutant cell line (e.g., A375 melanoma, HT-29 colorectal cancer)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested final concentration range is 0 (vehicle control), 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, and 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value in your cell line.
Western Blot for Phospho-ERK (pERK) Inhibition
This protocol is to assess the inhibitory effect of this compound on the B-Raf signaling pathway by measuring the phosphorylation of its downstream effector, ERK.
Materials:
-
B-Raf V600E mutant cell line
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 50 nM, 100 nM, 250 nM, 500 nM) for a predetermined time (e.g., 2, 6, or 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of pERK inhibition at different concentrations of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: A logical workflow for determining the optimal concentration of this compound.
References
Technical Support Center: Vemurafenib Off-Target Effects in Cancer Cell Lines
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the off-target effects of Vemurafenib (PLX4032), a potent B-Raf inhibitor, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the known primary off-target kinases of Vemurafenib?
A1: Vemurafenib, while highly selective for BRAFV600E, can inhibit other kinases, particularly at higher concentrations. These off-target effects are crucial to consider when interpreting experimental results. Known off-target kinases include other RAF isoforms, SRC family kinases, and key signaling molecules in other pathways.[1][2][3]
Q2: What is paradoxical activation of the MAPK pathway and when does it occur?
A2: Paradoxical activation is a well-documented off-target effect of Vemurafenib. In BRAF wild-type cells that have upstream activation of the MAPK pathway (e.g., through RAS mutations), Vemurafenib can paradoxically increase ERK signaling.[4][5] This occurs because the inhibitor promotes the dimerization of RAF isoforms, leading to the transactivation of uninhibited protomers.[1] This effect is a common cause of resistance and can lead to the development of secondary malignancies, such as cutaneous squamous cell carcinoma.[4][6]
Q3: Can Vemurafenib affect pathways other than the MAPK pathway?
A3: Yes, studies have shown that Vemurafenib can modulate other signaling pathways. A notable off-target effect is the suppression of apoptosis through the inhibition of c-Jun N-terminal kinase (JNK) signaling.[7][8][9] This is mediated by the inhibition of upstream kinases like ZAK, MKK4, and MAP4K5.[7] Additionally, Vemurafenib has been reported to impact endothelial signaling, potentially impairing vascular barrier function.[10][11]
Q4: How do off-target effects influence the development of resistance to Vemurafenib?
A4: Off-target effects can contribute to both intrinsic and acquired resistance. For instance, in colorectal cancer cells with BRAFV600E, feedback activation of the Epidermal Growth Factor Receptor (EGFR) can bypass the effects of BRAF inhibition, leading to resistance.[3][12] Furthermore, the paradoxical activation of the MAPK pathway in a subpopulation of cells can promote their survival and expansion, leading to the emergence of a resistant tumor.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for Vemurafenib in BRAFV600E mutant cell lines.
-
Possible Cause: Cell line integrity and passage number.
-
Troubleshooting Step: Ensure you are using a low-passage, authenticated cell line. Genetic drift can occur with continuous passaging, potentially altering the cellular response to inhibitors.
-
-
Possible Cause: Assay-dependent variability.
-
Troubleshooting Step: Be aware that different viability assays (e.g., MTT vs. cell counting) can yield different results. Colorimetric assays may be confounded by changes in cell metabolism or morphology. It is recommended to use a direct cell counting method for greater accuracy.[13]
-
Problem 2: Unexpected cell proliferation in BRAF wild-type cells upon Vemurafenib treatment.
-
Possible Cause: Paradoxical MAPK pathway activation.
-
Troubleshooting Step: Verify the RAS mutation status of your cell line. Paradoxical activation is common in RAS-mutant cells. To confirm this, perform a western blot to check the phosphorylation status of MEK and ERK. An increase in p-MEK and p-ERK levels following Vemurafenib treatment would indicate paradoxical activation.[12]
-
Problem 3: Discrepancy between biochemical kinase inhibition data and cellular activity.
-
Possible Cause: Cellular permeability and drug efflux.
-
Troubleshooting Step: The effective intracellular concentration of Vemurafenib may be lower than the concentration in the culture medium due to poor cell permeability or active transport out of the cell by efflux pumps. Consider using cell lines with known expression levels of drug transporters or using biochemical assays to confirm target engagement within the cell.
-
-
Possible Cause: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Inhibition of BRAF can lead to the activation of feedback loops or parallel signaling pathways (e.g., PI3K/AKT).[14] Perform a broader analysis of key signaling nodes using phospho-specific antibodies or a phospho-kinase array to identify potential compensatory mechanisms.
-
Quantitative Data on Off-Target Effects
The following tables summarize the inhibitory activity of Vemurafenib against its primary target and known off-target kinases.
Table 1: Inhibitory Activity of Vemurafenib against RAF Isoforms
| Kinase | IC50 (nM) | Reference |
| BRAFV600E | 31 | [3] |
| Wild-Type BRAF | 100 | [3] |
| C-RAF (RAF1) | 48 | [3] |
Table 2: Inhibitory Activity of Vemurafenib against Selected Off-Target Kinases
| Kinase | IC50 (nM) | Pathway | Reference |
| ACK1 | 18 - 51 | Receptor Tyrosine Kinase Signaling | [3] |
| KHS1 | 18 - 51 | MAPK Pathway | [3] |
| SRMS | 18 - 51 | SRC Family Kinase Signaling | [3] |
| ZAK | 187 ± 5 | JNK Pathway | [7] |
| MKK4 | 460 ± 41 | JNK Pathway | [7] |
| MAP4K5 | 354 ± 26 | JNK Pathway | [7] |
Experimental Protocols
1. Kinase Selectivity Profiling (Biochemical Assay)
This protocol outlines a general approach for determining the selectivity of a kinase inhibitor across a panel of kinases using a radiometric or fluorescence-based assay.[15][16][17]
-
Objective: To determine the IC50 values of Vemurafenib against a broad range of kinases.
-
Materials:
-
Recombinant kinases
-
Kinase-specific substrates
-
ATP (radiolabeled [γ-32P]ATP for radiometric assays)
-
Vemurafenib (or other test compounds)
-
Assay buffer
-
Detection reagents (e.g., phosphospecific antibodies for fluorescence assays)
-
-
Procedure:
-
Prepare a serial dilution of Vemurafenib.
-
In a multi-well plate, add the kinase, its substrate, and the appropriate concentration of Vemurafenib.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature for the specific kinase.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For fluorescence-based assays, this involves adding a detection reagent and measuring the signal with a plate reader.
-
Plot the percentage of kinase inhibition against the log of the Vemurafenib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
2. Cellular Proliferation Assay (MTT Assay)
This protocol is for assessing the effect of Vemurafenib on the proliferation of cancer cell lines.
-
Objective: To determine the GI50 (concentration for 50% growth inhibition) of Vemurafenib in different cell lines.
-
Materials:
-
Cancer cell lines (e.g., A375 for BRAFV600E, HCT116 for BRAFWT/KRAS mutant)
-
Complete cell culture medium
-
Vemurafenib
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO)
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Vemurafenib for 72-96 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of growth inhibition relative to untreated controls and determine the GI50 from the dose-response curve.
-
3. Western Blotting for MAPK Pathway Activation
This protocol is used to assess the phosphorylation status of key proteins in the MAPK pathway.
-
Objective: To determine if Vemurafenib inhibits or paradoxically activates the MAPK pathway in a given cell line.
-
Materials:
-
Cancer cell lines
-
Vemurafenib
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-MEK, anti-total MEK, anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with Vemurafenib for the desired time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of phosphorylated and total proteins.
-
Visualizations
Caption: The canonical MAPK signaling pathway.
Caption: Mechanism of paradoxical MAPK activation by Vemurafenib.
Caption: Workflow for investigating off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. hps.com.au [hps.com.au]
- 3. Vemurafenib (PLX4032) | Raf inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 9. Suppression of apoptosis by BRAF inhibitors through off-target inhibition of JNK signaling. - ASCO [asco.org]
- 10. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function | Life Science Alliance [life-science-alliance.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 14. ascopubs.org [ascopubs.org]
- 15. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid B-Raf IN 11 degradation in experiments
Welcome to the technical support center for B-Raf IN 11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experiments, with a focus on preventing its degradation and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A1: this compound powder is stable for extended periods when stored under the correct conditions. For optimal stability, store the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: What is the best way to prepare and store a stock solution of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO).[1] For this compound, a stock solution of up to 100 mg/mL in DMSO can be prepared, which may require sonication to fully dissolve.[1] Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to degradation.[2] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q3: My this compound is precipitating in the cell culture medium. What can I do?
A3: Precipitation in aqueous media is a common issue with hydrophobic compounds like many kinase inhibitors. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically less than 0.5%, to prevent solvent-induced cytotoxicity and precipitation.[3] If precipitation still occurs, you can try briefly sonicating the diluted solution before adding it to your cells.[3] It is also crucial to visually inspect your experimental setup for any signs of precipitation before and during the experiment.
Q4: I'm not observing the expected inhibitory effect of this compound on ERK phosphorylation. What could be the problem?
A4: There are several potential reasons for a lack of inhibitory effect. First, verify the integrity of your this compound stock solution; improper storage could lead to degradation. Second, confirm that the ERK pathway is activated in your specific cell line and experimental conditions, as an inhibitor cannot suppress a signal that is not present.[4] Third, the concentration of this compound may be too low for your cell line; it is advisable to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your system.[4] Finally, ensure your detection method, such as Western blotting, is optimized with the necessary controls, including phosphatase and protease inhibitors in your lysis buffer to preserve protein phosphorylation states.[4]
Troubleshooting Guide: this compound Degradation
This guide provides a structured approach to identifying and mitigating potential sources of this compound degradation during your experiments.
| Potential Cause | Recommended Solution | Rationale |
| Improper Storage | Store this compound powder at -20°C for long-term storage (up to 3 years) or 4°C for shorter-term storage (up to 2 years).[1] Store stock solutions in DMSO at -80°C for up to 6 months or -20°C for up to 1 month.[1][2] Always aliquot stock solutions to avoid multiple freeze-thaw cycles.[2] | Kinase inhibitors can be sensitive to temperature fluctuations, and repeated freezing and thawing can compromise their stability. |
| Light Exposure | Protect this compound, both in solid form and in solution, from direct exposure to light, particularly UVA radiation. Use amber vials or wrap containers in aluminum foil. Conduct experiments under subdued lighting conditions whenever possible. | Some B-Raf inhibitors are known to be photosensitive and can be degraded by UVA light.[5] While not specifically documented for this compound, it is a prudent precaution for this class of compounds. |
| Hydrolysis in Aqueous Solutions | Prepare fresh dilutions of this compound in your aqueous experimental buffer or cell culture medium immediately before use. Avoid storing the inhibitor in aqueous solutions for extended periods. | The stability of compounds in aqueous solutions can be pH-dependent, and prolonged exposure can lead to hydrolysis of labile functional groups. |
| Oxidation | Use high-purity, anhydrous solvents for preparing stock solutions. When preparing aqueous working solutions, use freshly prepared buffers. Consider degassing aqueous buffers to remove dissolved oxygen for sensitive experiments. | Although not specifically documented for this compound, complex organic molecules can be susceptible to oxidation, which can be accelerated by impurities in solvents or the presence of dissolved oxygen. |
| Incorrect pH | Maintain a consistent and appropriate pH in your experimental buffers. The optimal pH for kinase activity is typically near physiological pH (7.0-8.0).[1] Extreme pH values should be avoided as they can affect both the inhibitor's structure and the target kinase's activity.[1] | The chemical stability and solubility of small molecules can be highly dependent on the pH of the solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mg/mL).[1]
-
Vortex the solution thoroughly. If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[1][2]
-
Protocol 2: General In Vitro Kinase Assay
-
Materials:
-
Recombinant B-Raf enzyme
-
B-Raf substrate (e.g., MEK1)
-
ATP
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT)
-
This compound stock solution
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of this compound from your stock solution in the kinase reaction buffer.
-
In an assay plate, add the B-Raf enzyme and the this compound dilutions (or vehicle control).
-
Incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the B-Raf substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Visualizations
B-Raf Signaling Pathway
Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound Cellular Assay
Caption: A general workflow for assessing the efficacy of this compound in a cell-based assay.
References
Addressing paradoxical MAPK pathway activation with B-Raf IN 11
Welcome to the technical support center for B-Raf IN 11. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential issues related to paradoxical MAPK pathway activation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the B-Raf V600E mutant kinase.[1] In cancer cells harboring the B-Raf V600E mutation, the MAPK/ERK signaling pathway is constitutively active, driving uncontrolled cell proliferation.[2] this compound is designed to bind to the ATP-binding site of the mutant B-Raf protein, inhibiting its kinase activity and subsequently suppressing the downstream signaling cascade, leading to reduced cell growth.[2]
Q2: What is paradoxical MAPK pathway activation?
A2: Paradoxical activation is a phenomenon observed with some B-Raf inhibitors where, instead of inhibiting the MAPK pathway, they cause its activation. This typically occurs in cells that have wild-type B-Raf and an upstream activating mutation in RAS (e.g., KRAS, NRAS).[3][4] In such a scenario, the B-Raf inhibitor binds to one protomer of a RAF dimer, leading to the transactivation of the other protomer and subsequent downstream signaling.[3][5]
Q3: In which experimental systems should I be cautious about paradoxical activation when using this compound?
A3: Caution is advised when using this compound in cell lines or animal models with:
-
Wild-type B-Raf and mutant RAS: This is the classic scenario for paradoxical activation.[3]
-
Upstream receptor tyrosine kinase (RTK) activation: Activated RTKs can lead to increased RAS-GTP levels, priming the cells for paradoxical activation.[3]
-
Certain non-V600 B-Raf mutations: Some non-V600 B-Raf mutants signal as dimers and can be paradoxically activated by certain B-Raf inhibitors.[6]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed to be selective for B-Raf V600E, like many kinase inhibitors, it may have off-target activities. Potential off-target effects could include inhibition of other kinases, which may lead to unexpected cellular responses. It is crucial to include appropriate controls in your experiments to assess for off-target effects.
Q5: How can I minimize the risk of developing resistance to this compound in my long-term experiments?
A5: Acquired resistance to B-Raf inhibitors is a common challenge.[7] Mechanisms of resistance often involve reactivation of the MAPK pathway through various means, such as the acquisition of RAS mutations, upregulation of receptor tyrosine kinases (RTKs), or the emergence of B-Raf splice variants.[7][8] To mitigate this, consider combination therapies, for example, with a MEK inhibitor, which can help prevent or delay the onset of resistance by targeting a downstream component of the pathway.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Increased p-ERK levels in B-Raf wild-type cells after treatment with this compound. | This is a classic sign of paradoxical MAPK pathway activation, likely due to the presence of an activating upstream mutation (e.g., in RAS).[3][4] | 1. Genotype your cells: Confirm the B-Raf and RAS mutation status of your cell line. 2. Titrate the inhibitor: Paradoxical activation can be dose-dependent. Perform a dose-response curve to see if lower concentrations reduce this effect. 3. Use a "paradox-breaker" inhibitor: Consider using a next-generation B-Raf inhibitor designed to avoid paradoxical activation as a comparative control.[10] 4. Co-inhibit with a MEK inhibitor: This will block the downstream effects of paradoxical RAF activation. |
| Decreased cell viability in B-Raf V600E cells is less than expected. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low. 2. Cell line specific resistance: The cell line may have intrinsic resistance mechanisms. 3. Drug stability issues: The inhibitor may have degraded. | 1. Perform a dose-response experiment: Determine the IC50 of this compound in your specific cell line. 2. Investigate resistance pathways: Check for upregulation of RTKs (e.g., EGFR, MET) or activation of parallel pathways like PI3K/AKT.[7][8] 3. Prepare fresh inhibitor stock: this compound stock solutions should be stored at -80°C for long-term stability and freshly diluted for each experiment.[1] |
| Initial inhibition of p-ERK is followed by a rebound in signaling after 24-48 hours. | This may indicate adaptive resistance, where the cell compensates for the initial inhibition by upregulating feedback loops or alternative signaling pathways.[7] | 1. Time-course experiment: Perform a detailed time-course analysis of p-ERK and other pathway components (e.g., p-MEK, p-AKT) to understand the dynamics of the response. 2. Combination therapy: Combine this compound with an inhibitor of the identified feedback pathway (e.g., a PI3K inhibitor if the AKT pathway is activated). |
| Inconsistent results between experimental replicates. | 1. Inhibitor precipitation: this compound may not be fully dissolved in the culture medium. 2. Variability in cell density or passage number: These factors can influence cellular response to inhibitors. | 1. Ensure complete dissolution: Follow the manufacturer's instructions for preparing the working solution. Sonication may aid dissolution.[1] 2. Standardize cell culture conditions: Use cells within a consistent passage number range and ensure consistent seeding densities for all experiments. |
Experimental Protocols
Western Blotting for Phospho-ERK (p-ERK)
This protocol is for detecting the phosphorylation status of ERK1/2, a key downstream effector of the MAPK pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-ERK1/2 (Thr202/Tyr204), Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Cell Viability Assay (e.g., using MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and read the absorbance.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, mix, and read the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle-only control and plot the dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflows
Caption: The MAPK signaling pathway.
Caption: Mechanism of paradoxical MAPK pathway activation.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 3. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 5. Paradoxical activation and RAF inhibitor resistance of BRAF protein kinase fusions characterizing pediatric astrocytomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting alterations in the RAF-MEK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Acquired Resistance to B-Raf Inhibitors In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to B-Raf inhibitors in in vitro cancer models, particularly in BRAF V600E-mutant melanoma cell lines.
Frequently Asked Questions (FAQs)
Q1: My BRAF V600E-mutant melanoma cell line, initially sensitive to a B-Raf inhibitor (e.g., Vemurafenib, Dabrafenib), has developed resistance. What are the common underlying mechanisms?
A1: Acquired resistance to B-Raf inhibitors is a multi-faceted issue, but it frequently involves the reactivation of the Mitogen-Activated Protein Kinase (MAPK) pathway or the activation of alternative "bypass" signaling pathways.[1][2][3][4][5] Key mechanisms include:
-
Reactivation of the MAPK Pathway:
-
Secondary Mutations: Mutations in downstream components of the MAPK pathway, such as NRAS (e.g., Q61K) or MEK1/2 (e.g., C121S), can reactivate ERK signaling independently of B-Raf.[5][6]
-
BRAF Alterations: Amplification of the BRAF gene or expression of BRAF splice variants that can dimerize and signal in the presence of the inhibitor.[5]
-
Upregulation of other RAF isoforms: Increased expression or activity of ARAF or CRAF can compensate for B-Raf inhibition.[3][6][7]
-
Upregulation of MAP3K8 (COT): This kinase can directly phosphorylate and activate MEK, bypassing the need for RAF signaling.[2][6]
-
-
Activation of Bypass Signaling Pathways:
-
PI3K/AKT/mTOR Pathway: Activation of this parallel pathway, often through the loss of the tumor suppressor PTEN or activating mutations in PIK3CA, can promote cell survival and proliferation despite B-Raf inhibition.[2][3][8][9]
-
Receptor Tyrosine Kinase (RTK) Upregulation: Increased expression or activation of RTKs such as the Insulin-like Growth Factor 1 Receptor (IGF-1R), Platelet-Derived Growth Factor Receptor (PDGFR), Epidermal Growth Factor Receptor (EGFR), and MET can drive resistance by activating both the MAPK and PI3K/AKT pathways.[1][3][4][8][10]
-
WNT/β-catenin Pathway: Aberrant activation of this pathway has also been implicated in resistance.[11]
-
Below is a diagram illustrating the primary resistance mechanisms.
References
- 1. The mechanism and consequences of BRAF inhibitor resistance in melanoma_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]
- 2. Molecular Basis of BRAF Inhibitor Resistance in Melanoma: A Systematic Review [mdpi.com]
- 3. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired and intrinsic BRAF inhibitor resistance in BRAF V600E mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistant mechanisms to BRAF inhibitors in melanoma - Manzano - Annals of Translational Medicine [atm.amegroups.org]
- 10. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma [mdpi.com]
- 11. BRAF Inhibitor Resistance in Melanoma: Mechanisms and Alternative Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing B-Raf IN 11 Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of B-Raf IN 11 in non-target cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the B-RafV600E mutant kinase. The V600E mutation in the BRAF gene leads to constitutive activation of the B-Raf protein, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for regulating cell growth and division.[1][2] this compound is designed to specifically bind to the ATP-binding site of the mutant B-Raf protein, thereby inhibiting its kinase activity and downstream signaling, leading to decreased proliferation and apoptosis in cancer cells harboring this mutation.
Q2: I am observing significant cytotoxicity in my BRAF wild-type (non-target) control cells. What could be the cause?
A2: Cytotoxicity in BRAF wild-type cells when using a B-RafV600E inhibitor like this compound is likely due to off-target effects. Two primary mechanisms have been described for similar BRAF inhibitors:
-
Paradoxical Activation of the MAPK Pathway: In BRAF wild-type cells, particularly those with upstream activation of RAS, some BRAF inhibitors can paradoxically activate the MAPK pathway. This occurs because the inhibitor binding to one BRAF molecule in a dimer can lead to the transactivation of the other, uninhibited BRAF or CRAF protomer, resulting in increased, rather than decreased, downstream ERK signaling.[3][4][5][6][7][8]
-
Off-Target Kinase Inhibition: this compound, like other kinase inhibitors, may inhibit other kinases besides its intended target. Inhibition of these off-target kinases can disrupt normal cellular signaling pathways, leading to cytotoxicity.[9][10][11][12]
Q3: What are the known off-target effects of BRAF inhibitors that could contribute to cytotoxicity?
A3: Studies on BRAF inhibitors structurally similar to this compound, such as vemurafenib and PLX4720, have identified several off-target effects:
-
Suppression of JNK Signaling: A significant off-target effect is the suppression of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][9][10][13] This pathway is important for apoptosis in response to cellular stress. Inhibition of kinases upstream of JNK, such as ZAK and MKK4, by BRAF inhibitors can suppress apoptosis, but can also have other unintended cytotoxic consequences in different cellular contexts.[1][9][10]
-
Inhibition of Other Kinases: Kinome profiling of BRAF inhibitors has revealed inhibition of a range of other kinases that can affect various cellular processes.[11]
Q4: How can I minimize the off-target cytotoxicity of this compound in my experiments?
A4: Several strategies can be employed to mitigate off-target effects:
-
Dose Optimization: Use the lowest concentration of this compound that effectively inhibits B-RafV600E in your target cells. A thorough dose-response analysis in both target and non-target cells is crucial.
-
Use of Appropriate Controls: Always include BRAF wild-type cell lines as negative controls to assess off-target cytotoxicity.
-
Consider Combination Therapy: In some research contexts, combining the BRAF inhibitor with a MEK inhibitor has been shown to reduce paradoxical MAPK activation.[8]
-
Cell Line Selection: Be aware of the genetic background of your cell lines. Cells with upstream RAS mutations may be more prone to paradoxical MAPK activation.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity in BRAF wild-type cells at expected effective concentrations. | Paradoxical MAPK pathway activation. | 1. Verify Pathway Activation: Perform a western blot to check the phosphorylation status of MEK and ERK in your BRAF wild-type cells treated with this compound. An increase in p-MEK or p-ERK would confirm paradoxical activation. 2. Dose Reduction: Lower the concentration of this compound to a level that minimizes paradoxical activation while still showing an effect in target cells. 3. Co-treatment with a MEK inhibitor: If experimentally relevant, consider co-treating with a MEK inhibitor to block the downstream effects of paradoxical activation. |
| Off-target kinase inhibition leading to toxicity. | 1. Conduct a Cell Viability Assay: Use a sensitive assay like MTT or a real-time cytotoxicity assay to generate a dose-response curve and determine the IC50 in your non-target cells. 2. Review Kinase Selectivity Data: If available for this compound or similar compounds, review the kinase selectivity profile to identify potential off-target kinases that might be expressed in your non-target cells. 3. Use a Structurally Unrelated BRAF Inhibitor: If possible, compare the effects of this compound with a structurally different BRAF inhibitor to see if the cytotoxicity is compound-specific. | |
| Unexpected phenotypic changes in non-target cells not related to cell death. | Modulation of other signaling pathways. | 1. Pathway Analysis: Based on known off-targets of similar BRAF inhibitors (e.g., JNK pathway), investigate the activation state of key proteins in these pathways (e.g., p-JNK) via western blot. 2. Literature Search: Search for literature on the off-target effects of BRAF inhibitors on the specific phenotype you are observing. |
| Inconsistent results between experiments. | Variability in cell culture conditions or inhibitor preparation. | 1. Standardize Protocols: Ensure consistent cell passage number, confluency, and media conditions. 2. Fresh Inhibitor Preparation: Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation. 3. Verify Inhibitor Concentration: If possible, verify the concentration of your stock solution. |
Quantitative Data Summary
Disclaimer: The following data is representative of typical findings for selective BRAF inhibitors. Specific values for this compound may vary and should be determined empirically for your specific experimental system.
Table 1: Representative IC50 Values of a Selective B-RafV600E Inhibitor
| Cell Line | BRAF Status | IC50 (µM) |
| A375 (Melanoma) | V600E | 0.05 - 0.5 |
| SK-MEL-28 (Melanoma) | V600E | 0.1 - 1.0 |
| HT-29 (Colon Cancer) | V600E | 0.2 - 2.0 |
| MCF7 (Breast Cancer) | Wild-Type | > 10 |
| HaCaT (Keratinocyte) | Wild-Type | > 10 |
| HEK293T (Embryonic Kidney) | Wild-Type | > 20 |
Table 2: Effect of a Selective B-RafV600E Inhibitor on MAPK Pathway Phosphorylation
| Cell Line | BRAF Status | Treatment | p-ERK Fold Change (vs. Control) |
| A375 | V600E | 1 µM Inhibitor | ↓ (~90%) |
| MCF7 | Wild-Type | 1 µM Inhibitor | ↑ (~150-200%) |
| HaCaT | Wild-Type | 1 µM Inhibitor | ↑ (~120-180%) |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
Objective: To determine the cytotoxic effect of this compound on both target and non-target cells.
Materials:
-
This compound
-
Target and non-target cell lines
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MAPK and JNK Pathway Activation
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the MAPK and JNK signaling pathways.
Materials:
-
This compound
-
Target and non-target cell lines
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Signaling Pathways and Off-Target Effects
Caption: this compound on-target and off-target effects.
Experimental Workflow for Investigating Off-Target Cytotoxicity
Caption: Troubleshooting workflow for off-target cytotoxicity.
References
- 1. Suppression of apoptosis by BRAF inhibitors through off-target inhibition of JNK signaling. - ASCO [asco.org]
- 2. BRAF B-Raf proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. BRAF mutants evade ERK dependent feedback by different mechanisms that determine their sensitivity to pharmacologic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical activation of T cells via augmented ERK signaling mediated by a RAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 8. researchgate.net [researchgate.net]
- 9. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
- 11. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Figures and data in BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling | eLife [elifesciences.org]
B-Raf IN 11 stability in DMSO and aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of B-Raf IN 11 in both DMSO and aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage of this compound is crucial to maintain its integrity and activity. For long-term storage, the compound should be stored as a powder. In solvent, it is recommended to prepare stock solutions in DMSO and aliquot them to avoid repeated freeze-thaw cycles.
Table 1: Recommended Storage Conditions for this compound [1]
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months |
| -20°C | 1 month |
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO at a concentration of 100 mg/mL (218.21 mM), though ultrasonic treatment may be necessary to achieve complete dissolution[1]. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Use a Co-solvent: For in vivo studies, a co-solvent system can be used. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which yields a clear solution with a solubility of at least 2.5 mg/mL (5.46 mM)[1].
-
Prepare Freshly: It is highly recommended to prepare aqueous working solutions of this compound on the same day of use to ensure stability and minimize degradation.
Q4: What is the stability of this compound in aqueous solutions?
A4: There is limited specific data on the long-term stability of this compound in aqueous solutions. As a general guideline for small molecule kinase inhibitors, it is best practice to prepare aqueous dilutions freshly for each experiment. If you need to assess its stability in your specific experimental buffer, a protocol for a short-term stability assessment is provided in the Experimental Protocols section.
Troubleshooting Guide
Table 2: Troubleshooting Common Issues with this compound
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected inhibitory activity | Compound degradation due to improper storage or multiple freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Inaccurate concentration of the stock solution. | Verify the concentration of your stock solution using a spectrophotometer or by HPLC. | |
| The compound has degraded in the aqueous experimental buffer during a long incubation period. | Prepare fresh aqueous dilutions immediately before each experiment. For long-term experiments, consider replacing the medium with freshly diluted compound at regular intervals. | |
| Cell toxicity observed at expected effective concentrations | DMSO concentration in the final working solution is too high. | Ensure the final DMSO concentration in your cell culture medium is less than 0.5%. |
| The compound itself exhibits off-target toxicity at higher concentrations. | Perform a dose-response curve to determine the optimal non-toxic concentration that still provides the desired inhibitory effect. | |
| Precipitation of the compound in the well plate during the assay | The concentration of the inhibitor in the aqueous medium exceeds its solubility limit. | Lower the final concentration of this compound in your assay. If possible, perform the experiment at a slightly lower pH if the compound's solubility is pH-dependent. |
| The compound is interacting with components of the cell culture medium or serum. | Test the solubility of the compound in your specific cell culture medium with and without serum before conducting the experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into single-use, sterile amber microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month)[1].
Protocol 2: General Procedure for Assessing Short-Term Aqueous Stability of this compound by HPLC
Objective: To evaluate the stability of this compound in a specific aqueous buffer over a typical experimental timeframe.
Materials:
-
This compound DMSO stock solution
-
Experimental aqueous buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
Procedure:
-
Prepare a working solution of this compound in the desired aqueous buffer at the final experimental concentration by diluting the DMSO stock solution. The final DMSO concentration should be kept constant across all samples.
-
Immediately after preparation (T=0), inject an aliquot of the solution into the HPLC system to obtain an initial chromatogram and determine the peak area of the intact this compound.
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
HPLC Conditions (General Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid or TFA
-
Gradient: A linear gradient from 5-95% B over 20 minutes.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector.
Visualizations
References
Technical Support Center: Interpreting Unexpected Results from B-Raf IN 11 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the B-Raf inhibitor, B-Raf IN 11. While this compound is a specific selective inhibitor of B-RafV600E, many of the principles and unexpected outcomes observed with B-Raf inhibitors are applicable across this class of compounds.
Quick Facts: this compound
| Parameter | Value | Reference |
| Target | B-RafV600E | [1] |
| IC50 | 76 nM | [1] |
| Selectivity | 3.1-fold for B-RafV600E over B-RafWT | [1] |
| Primary Research Area | Colorectal Cancer | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating B-RafV600E mutant cells with this compound?
A1: In B-RafV600E mutant cancer cells, this compound is expected to inhibit the constitutively active B-Raf kinase.[1][2] This should lead to a decrease in the phosphorylation of downstream targets MEK and ERK, resulting in reduced cell proliferation and induction of apoptosis.[3]
Q2: I'm observing an increase in MAPK pathway signaling (p-MEK, p-ERK) in my B-Raf wild-type cells after treatment with a B-Raf inhibitor. Is this expected?
A2: This phenomenon is known as "paradoxical activation" and is a known class effect for many B-Raf inhibitors.[4][5] In cells with wild-type B-Raf and active upstream signaling (e.g., RAS mutations), some B-Raf inhibitors can promote the dimerization of RAF kinases (B-Raf with C-Raf), leading to transactivation of the partner kinase and a subsequent increase in MAPK signaling.[4][6][7]
Q3: My B-RafV600E mutant cells initially responded to this compound, but now they are growing again. What could be the cause?
A3: This is likely due to the development of acquired resistance. Cancer cells can develop resistance to B-Raf inhibitors through various mechanisms, which often involve the reactivation of the MAPK pathway or activation of alternative survival pathways.[8][9]
Q4: What are the common mechanisms of acquired resistance to B-Raf inhibitors?
A4: Resistance mechanisms are diverse and can include:
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Secondary mutations in the MAPK pathway, such as in NRAS or MEK1.[8][10]
-
Upregulation of receptor tyrosine kinases (RTKs) like PDGFRβ, IGF-1R, and EGFR, which can activate bypass signaling pathways.[9][10]
-
Activation of the PI3K/Akt pathway , often through the loss of the tumor suppressor PTEN.[3][9]
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Alternative splicing of B-RafV600E , leading to forms that can dimerize and are less sensitive to inhibition.[3][8]
-
Increased expression of other RAF family members , like C-Raf.[9]
| Resistance Mechanism | Key Molecular Change | Downstream Effect |
| MAPK Pathway Reactivation | Secondary NRAS or MEK1 mutations | Renewed ERK signaling despite B-Raf inhibition[8][10] |
| Bypass Track Activation | Upregulation of RTKs (e.g., IGF-1R, EGFR) | Activation of PI3K/Akt or other survival pathways[9][10] |
| Alternative Splicing | Truncated B-RafV600E variants | Enhanced dimerization and resistance to inhibitors[3] |
| Gene Amplification | Increased copy number of mutant B-Raf | Overcomes competitive inhibition |
| RAF Isoform Switching | Increased expression or reliance on C-RAF | C-RAF sustains MAPK signaling[9][11] |
Q5: Are there different classes of B-Raf mutations, and do they respond differently to inhibitors?
A5: Yes, B-Raf mutations are classified into three main classes based on their mechanism of activation and dependence on dimerization. This can affect inhibitor sensitivity.
-
Class 1 (e.g., V600E): Signal as monomers and are RAS-independent. They are generally sensitive to monomer-selective B-Raf inhibitors.[12]
-
Class 2 (e.g., K601E): Signal as constitutive dimers and are RAS-independent.[12][13]
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Class 3 (e.g., G466E): Have low or no kinase activity and function by enhancing the activity of C-Raf in a RAS-dependent manner.[14][15]
Troubleshooting Guides
Issue 1: No significant decrease in cell viability in B-RafV600E cells.
| Possible Cause | Recommended Action |
| Incorrect Dosing | Verify the concentration of this compound used. Perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell Line Authenticity | Confirm the B-Raf mutation status (V600E) of your cell line using sequencing. Ensure the cell line has not been misidentified or contaminated. |
| Inherent Resistance | The cell line may have pre-existing resistance mechanisms, such as co-occurring mutations (e.g., PTEN loss). Analyze the baseline activity of parallel pathways like PI3K/Akt. |
| Compound Stability | Ensure proper storage and handling of this compound to maintain its activity. Prepare fresh working solutions for each experiment.[1] |
Issue 2: Increased p-ERK levels observed after treatment.
| Possible Cause | Recommended Action |
| Paradoxical Activation | This is expected in B-Raf wild-type cells, especially those with upstream RAS mutations. Verify the B-Raf and RAS mutation status of your cells. |
| Acquired Resistance | In B-RafV600E cells that were previously sensitive, this indicates the development of resistance via MAPK pathway reactivation. Investigate for secondary mutations (NRAS, MEK1) or B-Raf splice variants. |
| Off-Target Effects | While less common, consider the possibility of off-target effects on other kinases that may indirectly lead to ERK activation. |
Experimental Protocols
Protocol 1: Western Blot for MAPK Pathway Activation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with this compound at various concentrations and time points. Include appropriate vehicle controls (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, p-MEK, total MEK, B-Raf, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After 24 hours, treat cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measurement: Read the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the results to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Visualizations
Caption: The core RAS-RAF-MEK-ERK (MAPK) signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of paradoxical MAPK pathway activation by a B-Raf inhibitor in B-Raf wild-type cells.
Caption: Common resistance mechanisms that bypass B-Raf inhibitor action, leading to renewed cell proliferation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response and resistance to paradox breaking BRAF inhibitor in melanomas in vivo and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 9. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Mechanism of RAF isoform switching induced by oncogenic RAS in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism and inhibition of BRAF kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Two Case Reports of Rare BRAF Mutations in Exon 11 and Exon 15 with Discussion of Potential Treatment Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Two Case Reports of Rare BRAF Mutations in Exon 11 and Exon 15 with Discussion of Potential Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRAF, a tumor-agnostic drug target with lineage-specific dependencies - PMC [pmc.ncbi.nlm.nih.gov]
Refining B-Raf IN 11 treatment duration for apoptosis assays
Welcome to the technical support center for B-Raf IN 11. This guide provides troubleshooting advice and detailed protocols to help researchers refine the treatment duration for apoptosis assays, ensuring reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in inducing apoptosis?
A1: this compound is a small molecule inhibitor designed to target the B-Raf protein, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway (also known as the Ras-Raf-MEK-ERK pathway).[1][2][3] In many cancers, a specific mutation in the BRAF gene (like V600E) leads to a constitutively active B-Raf protein, which constantly promotes cell proliferation and survival.[1][4] this compound works by binding to the mutant B-Raf protein, inhibiting its kinase activity.[2] This action blocks the downstream signaling cascade, leading to G1 cell cycle arrest and the induction of apoptosis (programmed cell death).[5][6]
Q2: What is a good starting point for treatment duration when first using this compound in an apoptosis assay?
A2: Based on studies with similar B-Raf inhibitors, a 24-hour treatment period is a common and effective starting point for assessing apoptosis.[7][8] Many cell lines show measurable activation of apoptotic markers, such as cleaved caspase-3/7, within this timeframe. However, the optimal duration can vary significantly between different cell lines, so a time-course experiment is highly recommended.
Q3: How do I design an experiment to determine the optimal treatment duration for my cell line?
A3: To determine the ideal treatment time, you should perform a time-course experiment. First, establish an effective concentration of this compound for your specific cell line with a dose-response experiment. Then, treat the cells with this fixed concentration and harvest them at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[9] Analyze apoptosis at each point using a reliable method like Annexin V/PI staining or a caspase activity assay. The optimal duration is the time point that yields a robust apoptotic population without excessive secondary necrosis.
Q4: I am not observing significant apoptosis after treatment with this compound. What are some common causes?
A4: Several factors could lead to a lack of apoptotic response:
-
Sub-optimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit the B-Raf pathway in your specific cell line. A dose-response experiment is necessary to determine the IC50 value.
-
Insufficient Treatment Time: Apoptosis is a process that takes time. The chosen time point may be too early to detect a significant effect. A time-course experiment is crucial.[9]
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to B-Raf inhibitors.[10] This can be due to mutations in downstream pathway components (like MEK) or activation of alternative survival pathways.[10]
-
Off-Target Effects: Some B-Raf inhibitors have been shown to have unexpected off-target effects, such as suppressing apoptosis through the inhibition of JNK signaling.[11][12] This could counteract the pro-apoptotic effect of B-Raf inhibition.
Q5: My assay shows a high percentage of necrotic cells (Annexin V+/PI+) rather than early apoptotic cells (Annexin V+/PI-). How can I address this?
A5: A high necrotic population typically indicates that the cells are dying through a non-programmed pathway or are in a very late stage of apoptosis where membrane integrity is lost. This is often caused by:
-
Excessively High Drug Concentration: A concentration that is too high can be cytotoxic, leading to necrosis instead of the more controlled process of apoptosis. Try reducing the concentration of this compound.
-
Treatment Duration is Too Long: If you wait too long to harvest the cells, the early apoptotic population will progress to late apoptosis/secondary necrosis. Analyze earlier time points in your experiment.
Data on B-Raf Inhibitor Treatment Durations
The following table summarizes treatment conditions used for various B-Raf inhibitors in published studies. This data can serve as a reference for designing your experiments with this compound.
| Inhibitor | Cell Line | Concentration | Treatment Duration | Assay | Observed Effect | Reference |
| PLX4720 | A375 (BRAF V600E) | 0.3 µmol/L | 72 hours | Caspase-Glo 3/7 | Increased cleaved caspase 3/7 | [9] |
| Vemurafenib | A375 (BRAF V600E) | 10 µM | 24 hours | Caspase-Glo 3/7 | Synergistic increase in caspase-3/7 activity with PAC-1 | [8] |
| Vemurafenib | A-375 (BRAF V600E) | 30 µM | 48 hours | Cell Cycle Analysis | 36% apoptosis induction | [13] |
| PLX4032 | 8505C (BRAF V600E) | 5 µM | 72 hours | Flow Cytometry | G0/G1 phase arrest and apoptosis | [14] |
| GSK2118436 | A375 (BRAF V600E) | Varies | 24 hours | Caspase-Glo 3/7 | Measurement of caspase-3/7 activity | [7] |
| Sorafenib | WM3629 (BRAF D594G) | 3 µM | 24 hours | Apoptosis Assay | Induction of apoptosis | [5] |
Key Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Duration
This protocol outlines the steps to identify the optimal treatment time for inducing apoptosis with this compound.
-
Cell Seeding: Plate cells in multiple wells or flasks at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency by the final time point.
-
Treatment: After allowing cells to adhere overnight, treat them with a pre-determined optimal concentration of this compound. Include a vehicle-treated control (e.g., DMSO).
-
Incubation & Harvesting: Incubate the cells and harvest separate sets of treated and control cells at various time points (e.g., 6, 12, 24, 48, 72 hours). For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the trypsinized cells.[15]
-
Apoptosis Assay: Perform your chosen apoptosis assay (e.g., Annexin V/PI staining) on the harvested cells from each time point.
-
Analysis: Analyze the results to identify the time point that provides the highest percentage of early apoptotic cells with a low percentage of necrotic cells.
Protocol 2: Annexin V & Propidium Iodide (PI) Staining
This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[15]
-
Cell Harvesting: Collect 1-5 x 10^5 cells per sample following treatment. Wash the cells once with cold 1X PBS and centrifuge.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16][17]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 2-5 µL of Propidium Iodide (PI) staining solution.[16][17] Gently mix.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry immediately (within 1 hour).[16]
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioners of apoptosis.
-
Cell Seeding: Plate 5,000-8,000 cells per well in a 96-well, opaque-walled plate and allow them to adhere.[8]
-
Treatment: Treat cells with this compound at various concentrations or for various durations as required by the experimental design. Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds, then incubate at room temperature for 1 to 2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[9]
Visual Guides
Caption: B-Raf MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for this compound apoptosis assays.
References
- 1. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 3. Mechanism of RAF isoform switching induced by oncogenic RAS in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging BRAF Mutations in Cancer Progression and Their Possible Effects on Transcriptional Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CRAF inhibition induces apoptosis in melanoma cells with non-V600E BRAF mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The combination of vemurafenib and procaspase-3 activation is synergistic in mutant BRAF melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRAF- and MEK-Targeted Small Molecule Inhibitors Exert Enhanced Antimelanoma Effects in Combination With Oncolytic Reovirus Through ER Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel RAF‐directed approaches to overcome current clinical limits and block the RAS/RAF node - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced Apoptosis and Loss of Cell Viability in Melanoma Cells by Combined Inhibition of ERK and Mcl-1 Is Related to Loss of Mitochondrial Membrane Potential, Caspase Activation and Upregulation of Proapoptotic Bcl-2 Proteins [mdpi.com]
- 14. Selective inhibition of V600E-mutant BRAF gene induces apoptosis in thyroid carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. benchchem.com [benchchem.com]
- 18. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in using B-Raf IN 11 for long-term studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the use of B-Raf IN 11 in long-term studies. The information is designed to help users address specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the B-Raf kinase, particularly the V600E mutant.[1][2] It functions by targeting the DFG-in conformation of the kinase.[1] The primary mechanism of action is the inhibition of the MAP kinase/ERK signaling pathway, which is constitutively activated in cancers harboring the B-Raf V600E mutation.[2]
Q2: What are the recommended storage conditions and stability of this compound?
A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits selectivity for the B-RafV600E mutant over the wild-type (WT) B-Raf. The reported IC50 values are 76 nM for B-RafV600E and 238 nM for B-RafWT, indicating a selectivity of approximately 3.1-fold.[2]
Q4: What are the common challenges encountered in long-term studies with B-Raf inhibitors like this compound?
A4: The most significant challenge in long-term studies with B-Raf inhibitors is the development of acquired resistance. This can occur through various mechanisms, including reactivation of the MAPK pathway (e.g., through NRAS mutations or B-Raf splice variants) or activation of bypass signaling pathways (e.g., PI3K/Akt pathway).[1] Other challenges include potential off-target effects and compound stability over the course of a prolonged experiment.
Troubleshooting Guide
Issue 1: Decreased or Loss of Inhibitor Efficacy Over Time
Possible Cause:
-
Acquired Resistance: Cancer cells can develop resistance to B-Raf inhibitors through genetic and non-genetic mechanisms.
-
Compound Degradation: Improper storage or handling of this compound can lead to its degradation.
Troubleshooting Steps:
-
Confirm Resistance:
-
IC50 Shift: Perform a dose-response cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your long-term treated cells versus the parental cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Pathway Reactivation: Use Western blotting to assess the phosphorylation status of key signaling proteins in the MAPK pathway (e.g., p-MEK, p-ERK) in the presence of this compound. Resistant cells may show restored or elevated phosphorylation levels compared to sensitive cells.
-
-
Investigate Resistance Mechanisms:
-
MAPK Pathway Reactivation:
-
Sequence key genes in the MAPK pathway, such as NRAS, KRAS, and BRAF itself, to check for secondary mutations.
-
Analyze B-Raf expression for the presence of splice variants that can promote dimerization and resistance.
-
-
Bypass Pathway Activation:
-
Use Western blotting to examine the activation status of alternative survival pathways, such as the PI3K/Akt pathway (e.g., p-Akt, p-mTOR).
-
-
-
Verify Compound Integrity:
-
Prepare a fresh stock solution of this compound from a new vial.
-
Repeat a short-term experiment with the fresh stock on the parental, sensitive cell line to ensure the compound is active.
-
Issue 2: Inconsistent or Unexpected Experimental Results
Possible Cause:
-
Inconsistent Compound Concentration: Issues with solubility or precipitation of this compound in culture media.
-
Cell Line Heterogeneity: The parental cell line may have a pre-existing subpopulation of resistant cells.
-
Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, leading to unexpected phenotypes.
Troubleshooting Steps:
-
Ensure Proper Solubilization:
-
This compound is soluble in DMSO at 100 mg/mL (218.21 mM) with the need for ultrasonic treatment.[2]
-
When diluting the DMSO stock into aqueous culture media, ensure thorough mixing to prevent precipitation. The final DMSO concentration in the media should typically be below 0.5% to avoid solvent-induced toxicity.
-
-
Cell Line Authentication and Purity:
-
Regularly perform cell line authentication (e.g., STR profiling) to ensure the identity of your cell line.
-
Consider single-cell cloning of the parental line to establish a more homogeneous population before initiating long-term studies.
-
-
Evaluate Off-Target Effects:
-
Perform a kinase panel screening to identify potential off-target kinases of this compound, especially at the concentrations used in your experiments.
-
If an off-target effect is suspected, use a structurally different B-Raf inhibitor with a distinct off-target profile to see if the phenotype is recapitulated.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (B-RafV600E) | 76 nM | [2] |
| IC50 (B-RafWT) | 238 nM | [2] |
| Molecular Formula | C17H14BrF2N3O3S | [2] |
| Molecular Weight | 458.28 | [2] |
| CAS Number | 918504-27-5 | [2] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (MTT Assay)
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Parental and long-term treated cell lines
-
Complete cell culture medium
-
Sterile 96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include a vehicle control (DMSO at the same final concentration).
-
Incubation: Incubate the plate for the desired long-term duration (e.g., 7, 14, or 21 days), replacing the medium with fresh compound-containing medium every 2-3 days.
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p-ERK and Total ERK
This protocol provides a general method to assess the inhibition of the MAPK pathway.
Materials:
-
Parental and long-term treated cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with this compound at various concentrations for a specified time (e.g., 2, 24, 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using ECL reagents and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizations
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for generating and characterizing this compound resistant cell lines.
Caption: Common mechanisms of acquired resistance to B-Raf inhibitors.
References
Validation & Comparative
A Comparative Analysis of B-Raf IN 11 and Dabrafenib Selectivity
In the landscape of targeted cancer therapy, inhibitors of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway, have emerged as crucial agents, particularly for melanomas harboring the V600E mutation. This guide provides a detailed comparative analysis of two such inhibitors: B-Raf IN 11 and the FDA-approved drug Dabrafenib. The focus of this comparison is on their selectivity, a critical attribute that defines their therapeutic window and potential off-target effects.
Data Presentation: Inhibitor Potency and Selectivity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and Dabrafenib against wild-type B-Raf and the V600E mutant. This data is essential for a direct comparison of their potency and selectivity.
| Inhibitor | Target | IC50 (nM) | Selectivity (WT/V600E) |
| This compound | B-Raf V600E | 76[1] | 3.1-fold[1] |
| B-Raf WT | 238[1] | ||
| Dabrafenib | B-Raf V600E | 0.8 | >100-fold |
| B-Raf WT | 3.2 | ||
| c-Raf | 5.0 |
Note: A comprehensive kinase selectivity panel for this compound against a broader range of kinases is not publicly available. The selectivity of Dabrafenib has been characterized against a large panel of kinases, demonstrating high selectivity for B-Raf.[2]
Mechanism of Action and Kinase Selectivity
Both this compound and Dabrafenib are potent inhibitors of the B-Raf kinase. Dabrafenib is a well-characterized ATP-competitive inhibitor that selectively targets the mutant B-Raf V600E protein.[2] This selectivity is crucial for its clinical efficacy, as it minimizes the impact on the wild-type B-Raf protein in healthy cells.[2] Dabrafenib has been tested against a panel of 270 kinases and was found to be highly selective for RAF kinases, with only six other kinases showing an IC50 value below 100 nM.[2]
This compound (also known as ZINC72115182) is described as a selective B-RafV600E inhibitor.[1] The available data indicates a 3.1-fold selectivity for the V600E mutant over the wild-type B-Raf.[1] While this demonstrates a degree of selectivity, it is significantly lower than that reported for Dabrafenib. A broader understanding of this compound's selectivity would require testing against a comprehensive panel of kinases.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key experiments used to characterize kinase inhibitor selectivity.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase, such as B-Raf. Assays like Kinase-Glo®, LanthaScreen®, or Caliper mobility shift assays are commonly used.
1. Reagents and Materials:
-
Recombinant human B-Raf (V600E or wild-type) enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (at or near the Km for the kinase)
-
Substrate (e.g., a specific peptide or inactive MEK1)
-
Test compounds (this compound or Dabrafenib) dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo® Luminescent Kinase Assay kit, LanthaScreen® Eu-anti-GST antibody, or fluorescently labeled substrate for mobility shift assay)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of detecting luminescence, fluorescence, or mobility shift.
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the microplate. Include controls with DMSO only (no inhibitor) and no enzyme (background).
-
Add the kinase, substrate, and kinase buffer to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (the method depends on the assay platform).
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence, fluorescence, or electrophoretic mobility) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
B-Raf Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the central role of B-Raf.
Caption: The MAPK/ERK signaling cascade initiated by Receptor Tyrosine Kinases.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
This diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor against a broad panel of kinases.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
Conclusion
Based on the currently available data, Dabrafenib demonstrates superior potency and selectivity for the B-Raf V600E mutant compared to this compound. The significantly higher selectivity of Dabrafenib for the mutant over the wild-type enzyme, as well as its established selectivity across the broader kinome, underscores its favorable profile as a targeted therapeutic agent. While this compound shows preferential inhibition of the V600E mutant, its lower selectivity margin suggests a potentially narrower therapeutic window and a higher likelihood of off-target effects related to the inhibition of wild-type B-Raf. A comprehensive evaluation of this compound's selectivity would necessitate further investigation through broad kinase panel screening. This would provide a more complete picture of its potential as a research tool or therapeutic candidate.
References
B-Raf IN 11: A Comparative Analysis of Potency Against Other Type I BRAF Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the B-Raf kinase, a key component of the MAPK/ERK signaling pathway, have emerged as crucial agents, particularly for melanomas harboring the V600E mutation. This guide provides a comparative analysis of the potency of B-Raf IN 11, a selective B-Raf V600E inhibitor, against other well-established Type I BRAF inhibitors. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Potency Comparison of Type I BRAF Inhibitors
The potency of this compound and other Type I BRAF inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values for this compound and several other prominent Type I inhibitors against both the mutant B-Raf V600E and wild-type (WT) B-Raf.
| Inhibitor | B-Raf V600E IC50 (nM) | B-Raf WT IC50 (nM) | Selectivity (WT/V600E) |
| This compound | 76 | 238 | 3.1 |
| Vemurafenib | 31 | 100 | ~3.2 |
| Dabrafenib | 0.7 | 5.2 | ~7.4 |
| Encorafenib | 0.3 | - | - |
| PLX4720 | 13 | 160 | ~12.3 |
Experimental Methodologies
The determination of IC50 values relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used to assess the potency of BRAF inhibitors: a biochemical kinase assay and a cell-based proliferation assay.
Biochemical BRAF Kinase Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the BRAF kinase.
Objective: To determine the concentration of an inhibitor required to reduce the phosphorylation of a substrate by the BRAF kinase by 50%.
Materials:
-
Recombinant human BRAF V600E or BRAF WT enzyme
-
MEK1 (inactive) as a substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
Test inhibitors (e.g., this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
Procedure:
-
Enzyme and Substrate Preparation: Dilute the recombinant BRAF enzyme and the MEK1 substrate to their final desired concentrations in the assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitors in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Reaction Setup: Add the diluted inhibitors to the wells of the assay plate. Subsequently, add the enzyme solution to each well and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Kinase Reaction: Initiate the kinase reaction by adding a solution containing ATP and the MEK1 substrate to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for the phosphorylation of MEK1 by BRAF.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity, using a detection reagent like ADP-Glo™. The luminescence signal is read using a microplate reader.
-
Data Analysis: The luminescence data is normalized to controls (no inhibitor for 0% inhibition and a known potent inhibitor for 100% inhibition). The IC50 value is then calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
Cell-Based Proliferation Assay (MTS Assay)
This assay assesses the effect of an inhibitor on the proliferation and viability of cancer cells that harbor the BRAF V600E mutation.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cell population by 50%.
Materials:
-
Human melanoma cell line with BRAF V600E mutation (e.g., A375)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test inhibitors serially diluted in DMSO
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine methosulfate (PMS)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Cell Seeding: Seed the BRAF V600E mutant melanoma cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Following the incubation period, add the MTS reagent, mixed with PMS, to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with media only). The absorbance values are then normalized to the vehicle-treated control cells to determine the percentage of cell viability. The IC50 value is calculated by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
BRAF Signaling Pathway
The BRAF kinase is a central component of the RAS/RAF/MEK/ERK signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and survival. Mutations in BRAF, such as the V600E substitution, lead to constitutive activation of this pathway, driving uncontrolled cell growth.
Caption: The RAS/RAF/MEK/ERK signaling cascade and the point of inhibition by Type I BRAF inhibitors.
The Dawn of a New Strategy: Evaluating Novel B-Raf Inhibitors in Vemurafenib-Resistant Melanoma
For researchers, scientists, and drug development professionals navigating the complex landscape of melanoma treatment, the emergence of resistance to targeted therapies like vemurafenib presents a significant hurdle. This guide provides a comparative analysis of a novel pan-class B-Raf inhibitor, SIJ1777, against other therapeutic strategies in overcoming vemurafenib resistance, supported by experimental data and detailed protocols.
The initial success of BRAF inhibitors, such as vemurafenib, in treating BRAF V600E-mutant melanoma has been tempered by the near-universal development of resistance. This has spurred the development of next-generation inhibitors and combination therapies aimed at thwarting these resistance mechanisms. This guide will delve into the efficacy of SIJ1777, a potent pan-class B-Raf inhibitor, and compare its performance with established and emerging treatment modalities for vemurafenib-resistant melanoma.
Comparative Efficacy of Novel and Alternative Therapies
The following tables summarize the quantitative data on the efficacy of SIJ1777 and other therapeutic approaches in vemurafenib-resistant melanoma models.
| Treatment Strategy | Cell Line(s) | Key Efficacy Metrics (e.g., IC50, Tumor Growth Inhibition) | Reference |
| Novel Pan-Class B-Raf Inhibitor | |||
| SIJ1777 | SK-MEL-2, SK-MEL-28, A375, WM3670, WM3629 (harboring BRAF class I, II, or III mutations) | IC50 values in the two-digit nanomolar range; 2 to 14-fold more potent than GNF-7. Significantly inhibits migration, invasion, and colony formation in vemurafenib-resistant cells. | [1] |
| Alternative BRAF/MEK Inhibition | |||
| Vemurafenib + Cobimetinib | Vemurafenib-resistant melanoma cell lines | Delays the development of resistance and improves progression-free survival compared to vemurafenib alone. | [2] |
| Dabrafenib + Trametinib | BRAF V600E/K-mutant melanoma | Increased progression-free and overall survival compared to dabrafenib monotherapy. | [3] |
| Targeting Bypass Pathways | |||
| Vemurafenib + Cilengitide (Integrin inhibitor) | Vemurafenib-resistant melanoma cells | Synergistic effect on proliferation; significantly decreased invasion and colony formation. | [4] |
| Vemurafenib + XL888 (HSP90 inhibitor) | BRAF V600E-mutated metastatic melanoma | Objective response rate of 75% in a phase I trial (in treatment-naïve patients, indicating a potential strategy). | [2] |
| Pan-RAF Inhibition | |||
| CCT-196969 / CCT-241161 | Patient-derived xenografts (PDXs) with acquired vemurafenib resistance | Active against PDXs with ERK pathway reactivation and those with acquired NRAS mutations. | [5] |
Table 1: Comparative Efficacy in In Vitro Models
| Treatment Strategy | Animal Model | Key Efficacy Metrics (e.g., Tumor Volume Reduction, Survival) | Reference |
| Novel Pan-Class B-Raf Inhibitor | |||
| SIJ1777 | Not explicitly detailed in the provided search results. | Substantially inhibits the activation of MEK, ERK, and AKT in cellular models, suggesting strong potential for in vivo efficacy. | [1] |
| Alternative BRAF/MEK Inhibition | |||
| Dabrafenib + Trametinib | BRAF-mutated melanoma xenograft model | Reduced tumor growth and improved mouse survival compared to monotherapy. | [6] |
| Pan-RAF Inhibition | |||
| CCT-196969 / CCT-241161 | Patient-derived xenografts (PDXs) from patients with acquired resistance to vemurafenib or dabrafenib/trametinib | Demonstrated activity in resistant PDX models. | [5] |
Table 2: Comparative Efficacy in In Vivo Models
Signaling Pathways in Vemurafenib Resistance and Therapeutic Intervention
Vemurafenib resistance is primarily driven by the reactivation of the MAPK pathway or the activation of alternative survival pathways, such as the PI3K/AKT pathway. The diagrams below illustrate these mechanisms and the points of intervention for various therapies.
Figure 1: Mechanism of Action of Vemurafenib on the MAPK Pathway.
Figure 2: Mechanisms of Vemurafenib Resistance and Points of Therapeutic Intervention.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of these anti-melanoma agents.
Cell Viability Assay
-
Cell Culture: Vemurafenib-sensitive and -resistant melanoma cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the test compounds (e.g., SIJ1777, vemurafenib, cobimetinib) for 72 hours.
-
Viability Assessment: Cell viability is determined using assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or CellTiter-Glo® luminescent cell viability assay according to the manufacturer's instructions.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a nonlinear regression model using appropriate software (e.g., GraphPad Prism).
Western Blotting
-
Cell Lysis: Cells are treated with the compounds for the desired time points, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, β-actin) overnight at 4°C.
-
Detection: After washing, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Models
-
Animal Housing: Immunocompromised mice (e.g., athymic nude or NSG mice) are housed in a pathogen-free environment.
-
Tumor Cell Implantation: Vemurafenib-resistant melanoma cells (e.g., 1-2 x 10^6 cells) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = 0.5 x length x width^2).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups and treated with the respective drugs or vehicle control via the appropriate route of administration (e.g., oral gavage, intraperitoneal injection).
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring tumor growth inhibition and changes in body weight. At the end of the study, tumors are excised for further analysis (e.g., histology, western blotting).
Conclusion
The challenge of vemurafenib resistance in melanoma necessitates the exploration of novel therapeutic agents and combination strategies. Pan-class B-Raf inhibitors like SIJ1777 show significant promise in preclinical models by effectively targeting a broader range of BRAF mutations and overcoming resistance mechanisms.[1] Concurrently, combination therapies that target parallel or downstream pathways, such as MEK and PI3K/AKT, continue to be a cornerstone of advancing melanoma treatment. The experimental data and protocols presented in this guide offer a framework for the continued evaluation and comparison of these emerging therapies, with the ultimate goal of improving outcomes for patients with advanced melanoma.
References
- 1. Novel and Potent Small Molecules against Melanoma Harboring BRAF Class I/II/III Mutants for Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. | BioWorld [bioworld.com]
- 6. ascopubs.org [ascopubs.org]
A Comparative Guide: B-Raf IN 11 Versus Next-Generation Pan-RAF Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of B-Raf IN 11 against the class of next-generation pan-RAF inhibitors. This document synthesizes available preclinical data to objectively evaluate their performance, mechanisms of action, and potential therapeutic applications in cancers driven by RAF kinase dysregulation.
The landscape of targeted cancer therapy has been significantly shaped by the development of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway. First-generation BRAF inhibitors demonstrated remarkable efficacy in patients with BRAF V600 mutant melanoma. However, their effectiveness is limited by the development of resistance, often mediated by the formation of BRAF dimers, and their lack of activity against other BRAF mutant classes and RAS-mutated cancers. This has spurred the development of next-generation pan-RAF inhibitors designed to overcome these limitations. This guide provides a detailed comparison of a lesser-known compound, this compound, with these advanced pan-RAF inhibitors.
Overview of RAF Inhibition Strategies
The RAF kinase family, comprising ARAF, BRAF, and CRAF, are critical components of the MAPK signaling cascade. Mutations in the BRAF gene are prevalent in various cancers, with the V600E mutation being the most common (Class I). However, other non-V600 mutations (Class II and III) that signal as dimers are also significant oncogenic drivers.[1][2] First-generation inhibitors are effective against monomeric BRAF V600E but can paradoxically activate the pathway in cells with wild-type BRAF or certain BRAF dimers. Next-generation pan-RAF inhibitors aim to inhibit all RAF isoforms and their dimeric forms, offering a broader therapeutic window.[3][4]
This compound: A Profile in Brief
This compound is a selective inhibitor of the BRAF V600E mutant. Publicly available data on this compound is limited, primarily consisting of a product data sheet.
Biochemical Activity
| Compound | Target | IC50 (nM) | Selectivity (over BRAF WT) |
| This compound | BRAF V600E | 76 | 3.1-fold |
| BRAF WT | 238 |
Table 1: Biochemical activity of this compound. Data sourced from MedChemExpress product data sheet.[5]
Next-Generation Pan-RAF Inhibitors: A New Frontier
This class of inhibitors is designed to target both monomeric and dimeric forms of RAF kinases, addressing the resistance mechanisms observed with first-generation inhibitors. Several compounds are in various stages of preclinical and clinical development.
Key Characteristics and Performance Data
Next-generation pan-RAF inhibitors demonstrate potent and broad activity against various RAF isoforms and mutants.
| Inhibitor | BRAF V600E (IC50, nM) | ARAF (IC50, nM) | CRAF (IC50, nM) | Key Features | Reference(s) |
| KIN-2787 | <50 (cellular) | 3.46 | 0.06 | Active against Class I, II, and III BRAF mutants. | [1][2] |
| PF-07799933 | - | - | - | Pan-mutant BRAF inhibitor, brain-penetrant. | [3][6] |
| Belvarafenib | - | - | - | Type II pan-RAF kinase inhibitor. | [7] |
| Tovorafenib | - | - | - | CNS-penetrant, type II pan-RAF inhibitor. | [8] |
| Naporafenib | - | - | - | Type II inhibitor of BRAF and CRAF. | [3] |
| Exarafenib | - | - | - | Targets monomeric and dimeric RAF. | [9] |
| LY3009120 | - | - | - | Pan-RAF and dimer inhibitor. | [10][11] |
Table 2: Overview of selected next-generation pan-RAF inhibitors. IC50 values are from biochemical or cellular assays as specified. A dash (-) indicates that specific quantitative data was not found in the provided search results.
These inhibitors have shown promise in preclinical models of cancers with BRAF Class II and III mutations, as well as in models of acquired resistance to first-generation BRAF inhibitors.[1][4][12]
Signaling Pathways and Mechanisms of Action
The RAS-RAF-MEK-ERK pathway is a central regulator of cell proliferation, differentiation, and survival. Next-generation pan-RAF inhibitors are designed to block signaling at the level of RAF kinases, preventing the downstream phosphorylation of MEK and ERK.
Caption: MAPK signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of kinase inhibitors. Below are generalized protocols for key experiments typically used in this field.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Caption: Workflow for a biochemical kinase assay.
Methodology:
-
Reagents: Purified recombinant RAF kinase (e.g., BRAF V600E, WT BRAF, CRAF), kinase buffer, ATP, and a suitable substrate (e.g., inactive MEK).
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
Purified kinase is added to each well.
-
The reaction is initiated by the addition of ATP and the kinase substrate.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods like ELISA, fluorescence polarization, or radiometric assays.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Viability Assay
This assay assesses the effect of a compound on the proliferation and survival of cancer cell lines.
Methodology:
-
Cell Lines: A panel of cancer cell lines with known BRAF and RAS mutation status (e.g., A375 for BRAF V600E, and various cell lines for Class II/III BRAF mutations).
-
Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using reagents such as MTT, resazurin (AlamarBlue), or ATP-based luminescence assays (e.g., CellTiter-Glo).
-
-
Data Analysis: The percentage of viable cells relative to untreated controls is calculated, and the GI50 (concentration for 50% growth inhibition) or IC50 is determined.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure:
-
Human cancer cells are subcutaneously injected into the flanks of the mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The test compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage) at a defined dose and schedule. The control group receives a vehicle.
-
Tumor volume and body weight are measured regularly.
-
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated group to the control group. Pharmacodynamic markers (e.g., pERK levels in tumor tissue) can also be assessed.
Conclusion
Next-generation pan-RAF inhibitors represent a significant advancement in the targeted therapy of RAF-driven cancers. Their ability to inhibit both monomeric and dimeric forms of RAF kinases provides a promising strategy to overcome the limitations of first-generation inhibitors and expand the treatable patient population to include those with non-V600 BRAF mutations. While this compound shows selectivity for the common BRAF V600E mutation, the lack of comprehensive public data on its broader activity profile makes a direct and detailed comparison with the well-characterized next-generation pan-RAF inhibitors challenging. For researchers and drug developers, the focus on pan-RAF inhibition appears to be a more robust and versatile approach to addressing the complexity of RAF signaling in cancer. Further public disclosure of experimental data for compounds like this compound is necessary for a more complete comparative assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. BRAF Mutations in Melanoma: Biological Aspects, Therapeutic Implications, and Circulating Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Activity of the Type II RAF Inhibitor Tovorafenib in Tumor Models Harboring Either a BRAF Fusion or an NF1 Loss-of-Function Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Registered report: RAF inhibitors prime wild-type RAF to activate the MAPK pathway and enhance growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raf Inhibition | Raf Inhibitor Review [selleckchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. elifesciences.org [elifesciences.org]
- 11. biorxiv.org [biorxiv.org]
- 12. An integrated model of RAF inhibitor action predicts inhibitor activity against oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Toxicity Profiles of BRAF Inhibitors: Vemurafenib, Dabrafenib, and Encorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of three commonly used BRAF inhibitors in the treatment of BRAF-mutant cancers: vemurafenib, dabrafenib, and encorafenib. The information is compiled from meta-analyses of clinical trials and experimental studies, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Executive Summary
BRAF inhibitors have significantly improved outcomes for patients with BRAF-mutant malignancies. However, their use is associated with a spectrum of adverse events, primarily affecting the skin, but also involving the cardiovascular and other organ systems. While all three inhibitors share common toxicities, their frequency and severity can differ. Encorafenib generally exhibits a lower incidence of cutaneous squamous cell carcinoma compared to vemurafenib and dabrafenib, a difference attributed to its distinct "paradox index". Understanding these nuances is critical for the development of safer and more effective therapeutic strategies.
Comparative Toxicity Data
The following tables summarize the incidence of common adverse events (all grades and grade ≥3) associated with vemurafenib, dabrafenib, and encorafenib as monotherapy, based on a meta-analysis of clinical trial data.[1] It's important to note that toxicity profiles can be altered when these agents are used in combination with MEK inhibitors.[1][2][3][4]
Table 1: Incidence of All-Grade Adverse Events with BRAF Inhibitor Monotherapy [1]
| Adverse Event | Vemurafenib (960 mg) | Dabrafenib (150 mg twice daily) | Encorafenib |
| Any Grade Toxicity | 93% (95% CI: 90–95%) | 85% (95% CI: 72–93%) | 99% (95% CI: 97–100%) |
| Arthralgia | 40% | - | - |
| Rash | 34% | 31% | - |
| Fatigue | 33% | 41% | - |
| Alopecia | - | - | 56% |
| Pyrexia | - | 32% | - |
Data for some specific adverse events for all inhibitors were not available in the cited source.
Table 2: Incidence of Grade ≥3 Adverse Events with BRAF Inhibitor Monotherapy [1]
| Adverse Event | Vemurafenib | Dabrafenib | Encorafenib |
| Grade ≥3 Toxicity | 51% (95% CI: 46–57%) | 33% (95% CI: 27–40%) | 68% (95% CI: 61–74%) |
Key Toxicities and their Mechanisms
Cutaneous Adverse Events
Skin toxicities are the most common adverse events associated with BRAF inhibitors.[5][6][7] These can range from maculopapular rash and photosensitivity to more severe conditions like cutaneous squamous cell carcinoma (cuSCC) and keratoacanthoma.[2][5] The development of these proliferative skin lesions is largely attributed to the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[2][6] Vemurafenib is associated with a higher incidence of photosensitivity compared to dabrafenib.[6] The combination of BRAF inhibitors with MEK inhibitors has been shown to reduce the incidence of these cutaneous toxicities.[2][3][4][5]
Pyrexia
Fever is a notable side effect, particularly associated with dabrafenib.[8] The incidence of pyrexia is higher with the dabrafenib-trametinib combination compared to other BRAF/MEK inhibitor combinations.[4]
Cardiovascular Adverse Events
Cardiovascular toxicities, including prolongation of the QT interval and decreased left ventricular ejection fraction, have been reported with BRAF inhibitors.[4][9] Combination therapy with a MEK inhibitor may be associated with an increased risk of cardiovascular adverse events compared to monotherapy.[9]
Signaling Pathways
The therapeutic effect of BRAF inhibitors is mediated through the inhibition of the RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway. However, in BRAF wild-type cells, these inhibitors can paradoxically activate this pathway, leading to some of the observed toxicities.
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway and points of inhibition by BRAF and MEK inhibitors.
Caption: Mechanism of paradoxical ERK activation by BRAF inhibitors in BRAF wild-type cells.
Experimental Protocols
The assessment of toxicities associated with BRAF inhibitors in clinical and preclinical studies involves a range of methodologies.
Assessment of Cutaneous Toxicities
Objective: To identify and grade cutaneous adverse events associated with BRAF inhibitor therapy.
Methodology:
-
Patient Monitoring: Regular dermatological examinations are performed on patients receiving BRAF inhibitors, typically at baseline and then at regular intervals (e.g., every 2 months) throughout treatment.[4]
-
Adverse Event Grading: Cutaneous adverse events are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[10][11][12] This system provides a standardized scale for severity from Grade 1 (mild) to Grade 5 (death).[10][11][12]
-
Biopsy and Histopathological Analysis: Suspicious skin lesions are biopsied and subjected to histopathological examination to confirm diagnoses such as cutaneous squamous cell carcinoma or keratoacanthoma.[7]
Measurement of Paradoxical ERK Activation
Objective: To quantify the extent of paradoxical ERK activation induced by BRAF inhibitors in BRAF wild-type cells.
Methodology:
-
Cell Culture: A BRAF wild-type cell line, often with a concurrent RAS mutation (e.g., HaCaT keratinocytes with HRAS G12V), is used to model the cells susceptible to paradoxical activation.[13][14]
-
BRAF Inhibitor Treatment: The cells are treated with varying concentrations of the BRAF inhibitor for a specified period (e.g., 15 minutes to several hours).[13][14]
-
Western Blot Analysis:
-
Paradox Index Calculation: The potency of a BRAF inhibitor in activating ERK (EC80) is compared to its potency in inhibiting the growth of BRAF-mutant melanoma cells (IC80) to derive a "paradox index".[13] A lower paradox index suggests a more favorable therapeutic window with less paradoxical activation.[13]
Caption: Experimental workflow for measuring paradoxical ERK activation.
Conclusion
The toxicity profiles of vemurafenib, dabrafenib, and encorafenib exhibit both commonalities and important distinctions. A thorough understanding of these differences, grounded in quantitative data and mechanistic insights, is essential for the continued development of targeted therapies with improved safety and efficacy. The methodologies outlined in this guide provide a framework for the systematic evaluation of the toxicities of novel BRAF inhibitors.
References
- 1. BRAF and MEK Inhibitors and Their Toxicities: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cutaneous adverse events associated with BRAF and MEK inhibitors: a systematic review and meta-analysis [frontiersin.org]
- 3. Comparative profile of cutaneous adverse events: BRAF/MEK inhibitor combination therapy versus BRAF monotherapy in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. 1426-Skin toxicities associated with BRAF and MEK inhibitors | eviQ [eviq.org.au]
- 6. Management of Treatment‐Related Adverse Events with Agents Targeting the MAPK Pathway in Patients with Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diagnosis and Management of Dermatologic Adverse Events from Systemic Melanoma Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Management of BRAF and MEK inhibitor toxicities in patients with metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 12. dermnetnz.org [dermnetnz.org]
- 13. Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to B-Raf Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The development of selective protein kinase inhibitors is a cornerstone of modern targeted therapy in oncology. B-Raf, a serine/threonine kinase in the MAPK/ERK signaling pathway, is a key target, with inhibitors like Vemurafenib and Dabrafenib demonstrating significant clinical efficacy in BRAF-mutant cancers. However, the therapeutic window and off-target effects of these inhibitors are largely dictated by their cross-reactivity with other protein kinases. This guide provides an objective comparison of the cross-reactivity profiles of two prominent B-Raf inhibitors, Vemurafenib and Dabrafenib, supported by experimental data.
It is important to note that the inhibitor "B-Raf IN 11" is not widely documented in publicly available scientific literature. Therefore, this guide will focus on the well-characterized inhibitors Vemurafenib and Dabrafenib to provide a framework for evaluating the selectivity of any B-Raf inhibitor.
The B-Raf Signaling Pathway
B-Raf is a critical component of the MAPK/ERK signaling cascade, which regulates cell proliferation, differentiation, and survival. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving tumorigenesis in various cancers, including melanoma.
Caption: The MAPK/ERK signaling pathway initiated by growth factors, leading to cell proliferation. B-Raf inhibitors block this pathway at the level of B-Raf.
Comparative Kinase Selectivity Profile
The following table summarizes the inhibitory activity of Vemurafenib and Dabrafenib against their primary target, BRAFV600E, as well as wild-type BRAF, CRAF, and a selection of key off-target kinases. The data is presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity). Lower values indicate higher potency.
| Kinase Target | Vemurafenib IC50 (nM) | Dabrafenib IC50 (nM) | Reference |
| On-Target | |||
| BRAFV600E | 31 | 0.6 | [1] |
| BRAF (Wild-Type) | 100 | 3.2 | [1] |
| CRAF | 48 | 5 | [1] |
| Selected Off-Targets | |||
| ZAK | 187 | Not reported | [2] |
| MKK4 (MAP2K4) | 460 | Not reported | [2] |
| MAP4K5 | 354 | Not reported | [2] |
| NEK9 | Not reported | <10 (approx.) | [3] |
| CDK16 | Not reported | Potent inhibitor | [3] |
| SIK2 | Not reported | <100 | [3] |
| ALK5 | Not reported | <100 | [3] |
Disclaimer: The IC50 values presented are from different studies and may have been determined using different assay conditions. Direct comparison should be made with caution.
Experimental Protocols
The cross-reactivity of kinase inhibitors is typically determined using high-throughput screening methods such as KINOMEscan or LanthaScreen assays.
KINOMEscan™ Assay Protocol
The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to quantify the interaction between a compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified using a DNA-tagged kinase and quantitative PCR (qPCR).
General Procedure:
-
Reaction Setup: A mixture containing the DNA-tagged kinase, the immobilized ligand (on beads), and the test compound at various concentrations is prepared in a multi-well plate.
-
Binding Competition: The mixture is incubated to allow the test compound and the immobilized ligand to compete for binding to the kinase.
-
Washing: The beads are washed to remove unbound kinase and test compound.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the attached DNA tag using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control or used to calculate a dissociation constant (Kd).
LanthaScreen™ Kinase Assay Protocol
The LanthaScreen™ Kinase Assay (Thermo Fisher Scientific) is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that can be configured as either a binding assay or an activity assay.
Principle (Binding Assay): This assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. The kinase is labeled with a terbium (Tb) or europium (Eu) chelate, which serves as the FRET donor. The tracer is labeled with a fluorescent acceptor (e.g., fluorescein or Alexa Fluor 647). When the tracer is bound to the kinase, FRET occurs. A test compound that binds to the ATP-binding site will displace the tracer, leading to a decrease in the FRET signal.
General Procedure:
-
Reagent Preparation: Prepare solutions of the kinase (labeled with a Tb or Eu-antibody), the fluorescent tracer, and the test compound at various concentrations in an appropriate assay buffer.
-
Reaction Setup: In a microplate, combine the kinase-antibody complex, the fluorescent tracer, and the test compound.
-
Incubation: Incubate the plate at room temperature to allow the binding equilibrium to be reached.
-
Plate Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor (e.g., at 620 nm for Tb) and the acceptor (e.g., at 520 nm for fluorescein).
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted against the test compound concentration to determine the IC50 value.
Summary and Conclusion
Both Vemurafenib and Dabrafenib are potent inhibitors of the BRAFV600E mutant kinase. However, they exhibit different cross-reactivity profiles. Dabrafenib generally shows higher potency against both mutant and wild-type BRAF, as well as CRAF, in biochemical assays.[1] Furthermore, the off-target profiles of the two inhibitors are distinct, with Vemurafenib known to inhibit kinases in the JNK pathway, such as ZAK and MKK4, while Dabrafenib has been shown to potently inhibit NEK9 and CDK16.[2][3]
The choice of a B-Raf inhibitor in a research or clinical setting should be guided by a thorough understanding of its kinome-wide selectivity. The experimental protocols outlined above provide a framework for generating the data necessary to make these informed decisions. As new B-Raf inhibitors are developed, a comprehensive assessment of their cross-reactivity will be crucial for predicting their therapeutic efficacy and potential side effects.
References
- 1. Paradoxical oncogenesis and the long term consequences of BRAF inhibition in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRAF inhibitors suppress apoptosis through off-target inhibition of JNK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dabrafenib inhibits the growth of BRAF‐WT cancers through CDK16 and NEK9 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of BRAF Dimer Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of next-generation BRAF inhibitors designed to overcome the challenges of BRAF dimer-driven cancers and resistance to first-generation therapies. This document focuses on the validation and comparison of BRAF dimer inhibitors, using PLX8394, BGB-3245, and TAK-632 as key examples in the absence of publicly available data for "B-Raf IN 11".
The landscape of targeted cancer therapy has been revolutionized by the development of BRAF inhibitors for melanomas and other cancers harboring BRAF mutations. However, the efficacy of first-generation inhibitors is often limited by the formation of BRAF dimers, a key mechanism of both intrinsic and acquired resistance. This has spurred the development of a new wave of inhibitors capable of targeting these dimeric forms. This guide delves into the experimental validation of these next-generation inhibitors, providing a framework for their comparative analysis.
The Challenge of BRAF Dimers
The BRAF protein, a key component of the MAPK/ERK signaling pathway, can signal as a monomer or a dimer (homodimer or heterodimer with other RAF isoforms like CRAF). While BRAF V600E mutations, the most common type, lead to constitutively active monomers that are sensitive to first-generation inhibitors like vemurafenib and dabrafenib, many other BRAF mutations, as well as resistance mechanisms, rely on the formation of active BRAF dimers. These dimers are often insensitive to first-generation inhibitors, which can paradoxically enhance their activity in BRAF wild-type cells.
Next-Generation BRAF Dimer Inhibitors: A Comparative Overview
To address this challenge, a new class of BRAF inhibitors has emerged with the ability to inhibit or disrupt BRAF dimers. This guide focuses on three such inhibitors for which preclinical and clinical data are available:
-
PLX8394: A "paradox-breaker" designed to inhibit both BRAF monomers and dimers without causing paradoxical activation of the MAPK pathway.
-
BGB-3245: A potent and selective RAF dimer inhibitor currently in clinical development.
-
TAK-632: A pan-RAF inhibitor that has been shown to effectively inhibit RAF dimers.
The following sections provide a detailed comparison of these inhibitors based on available experimental data, along with the methodologies used to generate this data.
Quantitative Comparison of BRAF Dimer Inhibitors
The inhibitory activity of these compounds is typically assessed through a variety of in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare their potency.
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay Conditions | Reference |
| PLX8394 | BRAF V600E | 3.8 | Enzymatic Assay | [1] |
| WT BRAF | 14 | Enzymatic Assay | [1] | |
| CRAF | 23 | Enzymatic Assay | [1] | |
| pERK Inhibition (BRAF V600E monomer) | 39 (IC75) | SK-MEL-239 cells | [2] | |
| pERK Inhibition (BRAF V600E dimer) | 158 (IC75) | SK-MEL-239 C4 cells | [2] | |
| Cell Viability (BRAF V600E - RKO cells) | 7,790 | RKO cells (colorectal cancer) | [3] | |
| Cell Viability (BRAF V600E - HT29 cells) | 320 | HT29 cells (colorectal cancer) | [3] | |
| BGB-3245 | BRAF V600E post-BRAF/MEK inhibitors | - (Confirmed Partial Response) | Clinical Trial (Melanoma) | [4] |
| NRAS mutant melanoma | - (Confirmed Responses) | Clinical Trial (Melanoma) | [5] | |
| TAK-632 | BRAF WT | 8.3 | Cell-free enzymatic assay | |
| BRAF V600E | 2.4 | Cell-free enzymatic assay | ||
| CRAF | 1.4 | Cell-free enzymatic assay | ||
| pERK Inhibition (BRAF V600E) | 16 | A375 cells (melanoma) | ||
| pERK Inhibition (NRAS mutant) | 50 | HMVII cells (melanoma) | ||
| Cell Viability (BRAF V600E) | 66 (GI50) | A375 cells (melanoma) | ||
| Cell Viability (NRAS mutant) | 200 (GI50) | HMVII cells (melanoma) |
Experimental Protocols for Validating BRAF Dimer Inhibition
The validation of BRAF dimer inhibitors relies on a series of key experiments designed to assess their impact on BRAF dimerization, downstream signaling, and cancer cell viability. Detailed methodologies for these experiments are provided below.
Co-Immunoprecipitation (Co-IP) to Assess BRAF Dimerization
This technique is used to determine if a BRAF inhibitor can disrupt the interaction between two BRAF proteins (or between BRAF and other RAF isoforms like CRAF).
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are co-transfected with plasmids encoding for V5-tagged BRAF and FLAG-tagged BRAF (or other RAF isoforms) using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Inhibitor Treatment:
-
24-48 hours post-transfection, cells are treated with the BRAF dimer inhibitor at various concentrations for a specified time (e.g., 1-4 hours). A DMSO control is included.
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and lysed in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
An aliquot of the supernatant (protein lysate) is saved as the "input" control.
-
The remaining lysate is incubated with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation to immunoprecipitate FLAG-tagged BRAF and its binding partners.
-
-
Washing:
-
The affinity gel is washed three to five times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot Analysis:
-
The immunoprecipitated proteins are eluted by boiling in SDS-PAGE sample buffer.
-
The eluates and input samples are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with anti-FLAG and anti-V5 antibodies to detect the co-immunoprecipitated V5-tagged BRAF. A decrease in the V5-BRAF signal in the inhibitor-treated samples compared to the control indicates disruption of the BRAF dimer.
-
Western Blotting for MAPK Pathway Signaling
This assay measures the phosphorylation status of key downstream proteins in the MAPK pathway, such as MEK and ERK, to determine the functional consequence of BRAF inhibition.
Protocol:
-
Cell Culture and Treatment:
-
Cancer cell lines with known BRAF status (e.g., A375 with BRAF V600E, SK-MEL-2 with NRAS mutation) are seeded in 6-well plates.
-
Once the cells reach 70-80% confluency, they are treated with the BRAF inhibitor at various concentrations for a specific duration (e.g., 2 hours).
-
-
Protein Extraction:
-
Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein (e.g., 20-30 µg) are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are transferred to a PVDF membrane.
-
-
Antibody Incubation:
-
The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-MEK1/2 (Ser217/221), and total MEK1/2 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Quantification:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of pathway inhibition.
-
Cell Viability Assay
This assay assesses the effect of the BRAF inhibitor on the proliferation and survival of cancer cells.
Protocol (using CellTiter-Glo® Luminescent Cell Viability Assay):
-
Cell Seeding:
-
Cells are seeded in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well and allowed to attach overnight.
-
-
Compound Treatment:
-
The BRAF inhibitor is serially diluted and added to the wells. A vehicle control (DMSO) is included.
-
The plate is incubated for 72 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
The plate and its contents are equilibrated to room temperature for 30 minutes.
-
A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Luminescence is measured using a plate reader.
-
The data is normalized to the vehicle control, and dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts and procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The MAPK/ERK signaling pathway initiated by growth factor binding and leading to cell proliferation and survival. BRAF dimer inhibitors act by blocking the activity of the BRAF dimer.
Caption: Mechanism of BRAF dimer inhibition. The inhibitor binds to the BRAF dimer, preventing it from activating downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. RAF Family Inhibitor Has Preliminary Activity in Multiple Types of Tumors - Personalized Medicine in Oncology [personalizedmedonc.com]
- 4. B-Raf (δ1-415) Protein, active, 10 µg Active, N-terminal GST-tagged recombinant human B-Raf residues 416-end, for use in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Melanoma With RNF11::BRAF Fusion: A Novel Fusion Previously Undescribed in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of B-Raf Inhibitors Across Diverse Cancer Histologies
For Researchers, Scientists, and Drug Development Professionals
The discovery of activating mutations in the B-Raf proto-oncogene has revolutionized the therapeutic landscape for a multitude of cancers. As a key component of the mitogen-activated protein kinase (MAPK) signaling pathway, the B-Raf protein is a critical regulator of cell growth, proliferation, and survival.[1][2][3][4] The most prevalent mutation, V600E, leads to constitutive activation of the pathway, driving oncogenesis in a variety of tumors.[2][3] This guide provides a comparative overview of prominent B-Raf inhibitors, their efficacy across different cancer histologies, and the experimental frameworks used to evaluate their performance. While the specific compound "B-Raf IN 11" does not correspond to a known inhibitor in publicly available literature, this guide will focus on well-characterized B-Raf inhibitors to serve as a valuable comparative resource.
Efficacy of B-Raf Inhibitors: A Histology-Specific Overview
The clinical success of B-Raf inhibitors is highly dependent on the specific cancer type. While initial responses can be dramatic, the development of resistance is a significant clinical challenge.[5] The following tables summarize the performance of key B-Raf inhibitors, both as monotherapies and in combination with MEK inhibitors, across various cancer histologies.
Table 1: B-Raf Inhibitor Monotherapy in BRAF V600-Mutant Cancers
| Cancer Histology | B-Raf Inhibitor | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Metastatic Melanoma | Vemurafenib | 48% | 6.9 months | [5] |
| Metastatic Melanoma | Dabrafenib | 50-60% | 6.9 months | [6][7] |
| Hairy Cell Leukemia | Vemurafenib | 96% | Not Reported | [8] |
| Papillary Thyroid Cancer | Vemurafenib | 38.5% | 18.2 months | [9] |
| Anaplastic Thyroid Cancer | Dabrafenib | 69% | 6.7 months | [10] |
Table 2: Combination Therapy (B-Raf + MEK Inhibitors) in BRAF V600-Mutant Cancers
| Cancer Histology | Combination Therapy | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Metastatic Melanoma | Dabrafenib + Trametinib | 67% | 11.4 months | [11][12] |
| Metastatic Melanoma | Vemurafenib + Cobimetinib | 69.6% | 12.3 months | [13] |
| Metastatic Melanoma | Encorafenib + Binimetinib | 63% | 14.9 months | [13] |
| Non-Small Cell Lung Cancer | Dabrafenib + Trametinib | >60% | Not Reported | [14] |
| Anaplastic Thyroid Cancer | Dabrafenib + Trametinib | 69% | 6.7 months | [10] |
| Biliary Tract Cancer | Dabrafenib + Trametinib | 51% | 9.2 months | [10] |
| Pediatric Low-Grade Gliomas | Dabrafenib + Trametinib | 4-fold improvement vs chemo | 20.1 months | [15] |
Signaling Pathways and Mechanisms of Action
B-Raf is a serine/threonine kinase that, upon activation by RAS, phosphorylates and activates MEK1 and MEK2. These dual-specificity kinases then phosphorylate and activate ERK1 and ERK2, which in turn regulate a multitude of downstream targets involved in cell proliferation, survival, and differentiation. B-Raf inhibitors are designed to bind to the ATP-binding site of the mutant B-Raf protein, thereby preventing its kinase activity and inhibiting the downstream signaling cascade.[2]
Caption: The RAS-Raf-MEK-ERK signaling pathway and the point of intervention for B-Raf inhibitors.
Experimental Protocols
The evaluation of B-Raf inhibitors involves a range of in vitro and in vivo assays to determine their efficacy, selectivity, and mechanism of action. Below are representative protocols for key experiments.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines with known BRAF mutation status are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of the B-Raf inhibitor or a vehicle control (e.g., DMSO) for 72 hours.
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and the formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or isopropanol with HCl).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against the logarithm of the drug concentration.
Kinase Activity Assay (In Vitro)
-
Reaction Setup: Recombinant active B-Raf V600E protein is incubated with a substrate (e.g., inactive MEK1) in a kinase reaction buffer containing ATP and MgCl2.
-
Inhibitor Addition: The B-Raf inhibitor is added at various concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed for a specified time (e.g., 30 minutes) at 30°C.
-
Detection: The amount of phosphorylated MEK1 is quantified using methods such as ELISA with a phospho-specific antibody, or by measuring ATP consumption using a luminescent assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of kinase inhibition is calculated relative to the control reaction without the inhibitor. The IC50 value is then determined.
In Vivo Tumor Xenograft Study
-
Cell Implantation: Human cancer cells with the BRAF V600E mutation are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Mice are randomized into treatment and control groups. The B-Raf inhibitor is administered orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a specified size, or after a predetermined treatment period.
-
Data Analysis: Tumor growth curves are plotted for each group. The efficacy of the inhibitor is assessed by comparing the tumor growth inhibition between the treated and control groups.
Caption: A generalized workflow for the preclinical evaluation of B-Raf inhibitors.
Mechanisms of Resistance to B-Raf Inhibitors
Despite the initial success of B-Raf inhibitors, acquired resistance is a common phenomenon.[6][16] Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
Key mechanisms of resistance include:
-
Reactivation of the MAPK Pathway:
-
Activation of Bypass Signaling Pathways:
The development of combination therapies, particularly the co-targeting of B-Raf and MEK, has been a successful strategy to delay the onset of resistance and improve patient outcomes.[11][17]
Conclusion
Targeted inhibition of the B-Raf kinase has become a cornerstone of therapy for many BRAF-mutant cancers. While significant progress has been made with inhibitors like vemurafenib, dabrafenib, and encorafenib, the challenge of acquired resistance remains. Future research will likely focus on the development of novel inhibitors that can overcome these resistance mechanisms, as well as the exploration of new combination strategies to provide more durable responses for patients across a broader range of cancer histologies.
References
- 1. B-Raf and the inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 3. BRAF Gene and "BRAFoma's" - Pathology Made Simple [ilovepathology.com]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ir.vistas.ac.in [ir.vistas.ac.in]
- 8. aacrjournals.org [aacrjournals.org]
- 9. BRAF mutations are associated with some histological types of papillary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. jwatch.org [jwatch.org]
- 12. onclive.com [onclive.com]
- 13. Head-to-Head Comparison of BRAF/MEK Inhibitor Combinations Proposes Superiority of Encorafenib Plus Trametinib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. sciencedaily.com [sciencedaily.com]
- 16. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling B-Raf IN 11
Essential Safety and Logistical Information for the Handling and Disposal of the Potent Kinase Inhibitor, B-Raf IN 11.
Researchers and drug development professionals working with the selective B-RafV600E inhibitor, this compound, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.[1][2] This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) and handling procedures to disposal plans, designed to be a preferred resource for laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling potent compounds like this compound. The following PPE is recommended to reduce the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Category | Item | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn at all times in the laboratory to provide protection from splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Two pairs of chemotherapy-rated gloves are recommended, especially when handling stock solutions.[3][5] |
| Body Protection | Impervious laboratory coat or gown | Should be resistant to chemical permeation.[3] |
| Respiratory Protection | Suitable respirator (e.g., N95) | Recommended when handling the compound as a powder outside of a certified chemical fume hood or biological safety cabinet to avoid aerosol inhalation.[3] |
Note: All disposable PPE should not be reused. Reusable PPE must be properly decontaminated after each use.[3][5]
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory.
Receiving and Storage
Upon receipt, the container should be inspected for any damage or leakage. This compound is typically stored as a powder. Recommended storage conditions are:
-
-20°C for up to 3 years
-
4°C for up to 2 years[1]
For solutions in solvent, storage at -80°C for up to 6 months or -20°C for up to 1 month is advised.[1] It is recommended to prepare and use solutions on the same day whenever possible. If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C for up to one month.[2] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[2]
Handling and Preparation of Solutions
All handling of this compound, particularly the weighing of the solid compound and the preparation of stock solutions, must be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet (BSC) to minimize inhalation exposure.[3] The work surface should be covered with absorbent, plastic-backed paper. When dissolving the compound, the solvent should be added slowly to the solid to prevent splashing.[3]
Experimental Use
When using this compound in experiments, researchers should always wear the appropriate PPE. All procedures should be designed to minimize the creation of aerosols.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, masks), absorbent paper, and any other solid materials contaminated with this compound should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: All waste must be disposed of through an approved hazardous waste disposal program, following all applicable regional, national, and local regulations.[6][7]
Compound Data
The following table summarizes key quantitative data for this compound.
| Parameter | Value |
| Molecular Formula | C₁₇H₁₄BrF₂N₃O₃S[1] |
| Molecular Weight | 458.28 g/mol [1] |
| IC₅₀ (B-RafV600E) | 76 nM[1][2] |
| IC₅₀ (BRAFWT) | 238 nM[1] |
| CAS Number | 918504-27-5[1][2] |
Experimental Workflow for Safe Handling
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling potent compounds like this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|918504-27-5|COA [dcchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 5. pogo.ca [pogo.ca]
- 6. B-Raf IN 14|326918-98-3|MSDS [dcchemicals.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
